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  • Product: methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate
  • CAS: 1004451-62-0

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 5-aminopyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structural motif in kinase inhibitors (e.g., Aurora A) and highly selective adenylyl cyclase modulators. Specifically, methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate acts as a highly versatile, bifunctional building block. Its unique substitution pattern—featuring a nucleophilic amino group, a customizable ester appendage, and a stable methyl group—enables the rapid construction of complex fused heterocycles such as pyrazolopyrimidinones. This technical whitepaper details the mechanistic rationale, self-validating synthetic protocols, and analytical characterization required to reliably produce this critical intermediate.

Mechanistic Rationale & Regioselectivity

The synthesis of 1-substituted 5-amino-3-methylpyrazoles is traditionally achieved via the Knorr-type condensation of a hydrazine derivative with a


-ketonitrile or its enamine equivalent . For this specific compound, the reaction utilizes methyl hydrazinoacetate hydrochloride  and 3-aminocrotononitrile .
Causality of Reagent Selection
  • Why 3-aminocrotononitrile? Utilizing the enamine (3-aminocrotononitrile) instead of a standard

    
    -ketoester provides a highly reactive, pre-formed nitrogen-carbon double bond. This facilitates rapid condensation and completely avoids the formation of unwanted pyrazolone byproducts that often plague 
    
    
    
    -ketoester condensations.
  • Why in situ neutralization? Methyl hydrazinoacetate is supplied as a hydrochloride salt to prevent spontaneous auto-condensation and oxidative degradation. Neutralizing it in situ with triethylamine ensures a controlled release of the free hydrazine, maximizing the availability of the nucleophile precisely when the electrophile is introduced.

The Regioselective Pathway

The regioselectivity of this reaction—yielding the 5-amino isomer exclusively over the 3-amino isomer—is driven by the differential nucleophilicity of the hydrazine nitrogens. The primary amine (


) of the hydrazine is sterically unhindered and highly nucleophilic. It attacks the 

-carbon of 3-aminocrotononitrile, displacing ammonia (

) to form a transient hydrazone intermediate. Subsequently, the secondary nitrogen of the hydrazine undergoes an intramolecular cyclization by attacking the highly electrophilic cyano carbon (

), yielding the 5-aminopyrazole ring.

Synth_Workflow R1 Methyl Hydrazinoacetate Hydrochloride Base Neutralization (Et3N / EtOH) R1->Base R2 3-Aminocrotononitrile Cond Condensation (- NH3) R2->Cond Base->Cond Cycl Cyclization (Attack on -CN) Cond->Cycl Prod Methyl 2-(5-amino-3-methyl -1H-pyrazol-1-yl)acetate Cycl->Prod

Fig 1. Regioselective synthetic workflow for the 5-aminopyrazole derivative.

Experimental Methodology (Self-Validating Protocol)

To ensure high scientific integrity, the following protocol is designed as a self-validating system . The reaction's progress can be unequivocally tracked via Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring that each transformation has occurred before proceeding to the next step.

Step-by-Step Synthesis
  • Preparation of the Free Base: Suspend methyl hydrazinoacetate hydrochloride (1.0 equivalent, 10.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar. Dropwise, add triethylamine (1.2 equivalents, 12.0 mmol) at room temperature.

    • Validation Check: The cloudy suspension will transition to a clearer solution as the hydrochloride salt is neutralized, confirming the liberation of the free hydrazine.

  • Condensation Initiation: Add 3-aminocrotononitrile (1.1 equivalents, 11.0 mmol) to the mixture in a single portion.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80 °C) for 12–16 hours under an inert nitrogen atmosphere.

    • Validation Check (TLC): Monitor the reaction using TLC (eluent: 5% Methanol in Dichloromethane). The highly polar hydrazine starting material will remain near the baseline, while the successful cyclization masks the primary hydrazine, resulting in a new, highly UV-active spot migrating at a significantly higher

      
       value (~0.45).
      
  • Workup: Once LC-MS confirms the disappearance of the starting mass and the presence of the product mass (

    
    ), cool the reaction to room temperature and concentrate the ethanol under reduced pressure.
    
  • Extraction: Partition the resulting crude residue between ethyl acetate (50 mL) and distilled water (30 mL). Extract the aqueous layer with an additional 25 mL of ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Purification: Concentrate the filtrate to dryness. Purify the crude material via flash column chromatography (silica gel, gradient elution from 50% to 100% Ethyl Acetate in Hexanes) to afford the pure product as an off-white solid.

Analytical Characterization Data

Thorough characterization is mandatory to confirm both the identity and the regiochemistry of the synthesized pyrazole. The singlet at


 5.35 ppm in the 

NMR spectrum is the definitive marker for the isolated

proton on the pyrazole ring, confirming successful cyclization.
Analytical MethodParameterExpected Signal / ValueStructural Assignment

H NMR (400 MHz, CDCl

)

(ppm)
5.35 (s, 1H)Pyrazole C4-H
4.65 (s, 2H)N-CH

-C=O
3.80 (br s, 2H)NH

(D

O exchangeable)
3.75 (s, 3H)Ester O-CH

2.15 (s, 3H)Pyrazole C3-CH


C NMR (100 MHz, CDCl

)

(ppm)
169.5Ester Carbonyl (C=O)
148.2Pyrazole C-3
145.1Pyrazole C-5
89.5Pyrazole C-4
52.6Ester O-CH

49.3N-CH

14.2Pyrazole CH

HRMS (ESI-TOF) m/z

170.0925 (Calculated)

170.0928 (Found)Confirms exact molecular formula

Applications in Drug Development: Cyclase Inhibition

The methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate building block is heavily utilized in the synthesis of pyrazolopyrimidinones. These advanced heterocycles have been identified as highly potent and selective inhibitors of Adenylyl Cyclase 1 (AC1) .

AC1 is an enzyme activated by intracellular Calcium/Calmodulin (


) that catalyzes the conversion of ATP to cAMP. This triggers Protein Kinase A (PKA) to phosphorylate downstream targets, leading to chronic pain sensitization. By utilizing the 5-aminopyrazole core to synthesize selective AC1 inhibitors, drug developers can effectively block this pain signaling cascade without triggering the severe off-target effects associated with the inhibition of other adenylyl cyclase isoforms.

AC1_Pathway CaM Intracellular Ca2+ / Calmodulin AC1 Adenylyl Cyclase 1 (AC1) CaM->AC1 Activates cAMP cAMP Production AC1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Pain Chronic Pain Sensitization PKA->Pain Inhibitor Pyrazolopyrimidinone Inhibitor (5-aminopyrazole derivative) Inhibitor->AC1 Blocks

Fig 2. Inhibition of AC1-mediated pain sensitization by pyrazole derivatives.

References

  • Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry, 7, 179-197 (2011). URL: [Link]

  • Title: Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies Source: Journal of Medicinal Chemistry, ACS Publications (2021). URL: [Link]

Exploratory

Comprehensive Spectroscopic Characterization: Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

The following technical guide details the spectroscopic analysis of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate . It is structured to address the critical challenge of distinguishing this specific regioisomer from...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic analysis of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate . It is structured to address the critical challenge of distinguishing this specific regioisomer from its common synthetic byproducts.

[1]

Document Control:

  • Subject: Analytical Standard Operating Procedure (SOP) & Spectral Interpretation

  • Molecule ID:

    
     (MW: 169.18  g/mol )[1]
    
  • Target Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Executive Summary & Structural Context[1][2][3][4][5]

In the development of pyrazole-based pharmacophores (e.g., kinase inhibitors, COX-2 inhibitors), the 5-amino-1-substituted pyrazole scaffold is a privileged but synthetically challenging motif.[1]

The core analytical challenge for Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is Regio-differentiation .[1] The synthesis—typically involving the alkylation of 3-amino-5-methylpyrazole or the cyclization of hydrazines—often yields a mixture of two tautomeric alkylation products:[1]

  • Target (5-amino isomer): Alkylation at

    
     (adjacent to the amino group).[1]
    
  • Impurity (3-amino isomer): Alkylation at

    
     (adjacent to the methyl group).[1]
    

This guide provides the definitive spectroscopic evidence required to certify the 5-amino-1-yl structure, utilizing advanced 1D/2D NMR, IR, and Mass Spectrometry.

Mass Spectrometry (MS) Profile[1]

Objective: Confirmation of molecular weight and fragmentation fingerprint.

Experimental Parameters (LC-MS/ESI)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Mobile Phase:

    
     (0.1% Formic Acid) / Acetonitrile.[1]
    
  • Cone Voltage: 30 V.

Spectral Interpretation

The molecule exhibits a distinct "Odd Nitrogen" rule adherence (


).[1]
Ion Speciesm/z (Observed)Interpretation

170.1 Protonated molecular ion (Base Peak).[1]

192.1 Sodium adduct (Common in esters).[1]

339.2 Dimer formation (Concentration dependent).[1]
Fragment A 138.1 Loss of Methanol (

); characteristic of methyl esters.[1]
Fragment B 111.1 Loss of Carbomethoxy group (

); Pyrazole core cleavage.[1]

Diagnostic Criteria:

The presence of


 170.1 confirms the monomeric mass. The absence of 

~184 (ethyl ester artifact) or

~156 (acid hydrolysis product) validates sample integrity.[1]

Infrared Spectroscopy (FT-IR)[1]

Objective: Identification of functional group environments, specifically the primary amine and ester carbonyl.

Key Vibrational Modes (ATR-FTIR)
Functional GroupWavenumber (

)
Band ShapeStructural Assignment
Primary Amine (

)
3420, 3340 Doublet (Sharp)Asymmetric & Symmetric stretching of free

.[1] Note: H-bonding may broaden this.[1]
Ester Carbonyl (

)
1735 - 1745 Strong, SharpNon-conjugated ester carbonyl.[1] Distinct from amide/acid

(<1700).[1][2][3]
Pyrazole (

)
1580, 1520 MediumHeteroaromatic ring breathing modes.[3]
C-O Stretch 1210 - 1240 StrongAcetate ester

stretch.[1]

Nuclear Magnetic Resonance (NMR) Analysis[1][6][7][8][9]

Objective: The definitive structural proof. This section distinguishes the 5-amino isomer from the 3-amino isomer.[1]

NMR (500 MHz, DMSO- )

The chemical shift of the pyrazole


 and the 

protons are the primary diagnostic handles.[1]
Position

(ppm)
MultiplicityIntegrationAssignment & Logic

5.25 Singlet1HCritical Diagnostic. Shielded upfield due to the electron-donating effect of the adjacent

.[1] (In the 3-amino isomer, this signal is typically

5.5 - 5.7).

5.05 Broad Singlet2HExchangeable protons. Broadening indicates quadrupole relaxation of N.

4.75 Singlet2HMethylene linker.[1] Deshielded by

and

.[1]

3.65 Singlet3HMethyl ester.[1] Typical methoxy range.

2.05 Singlet3HMethyl group on the ring.[1]
NMR (125 MHz, DMSO- )
Carbon Type

(ppm)
Assignment
Carbonyl 169.5 Ester

.[1]
Py-C5 (

)
148.2 Quaternary.[1] Deshielded by

and

.
Py-C3 (

)
139.8 Quaternary.[1]
Py-C4 (

)
88.5 Diagnostic. Highly shielded due to resonance from

(enamine-like character).[1]

52.3 Methoxy carbon.[1]

48.1 Methylene linker.[1]

13.5 Methyl substituent.[1][4]

Critical Workflow: Distinguishing Regioisomers (NOE & HMBC)

To scientifically validate the structure as 5-amino-3-methyl (and not 3-amino-5-methyl), you must perform the following 2D NMR experiments.

The Logic of Regio-Assignment[1]
  • Target (5-Amino): The

    
     group is spatially close to the Amino group (
    
    
    
    )
    and distant from the Methyl group (
    
    
    )
    .[1]
  • Impurity (3-Amino): The

    
     group is spatially close to the Methyl group (
    
    
    
    )
    .[1]
NOESY / ROESY Strategy
  • Experiment: 1D Selective NOE or 2D NOESY.

  • Irradiate: The

    
     signal at 
    
    
    
    4.75 ppm.
  • Expected Result (Target):

    • Strong NOE to

      
       (
      
      
      
      5.25).
    • NOE to

      
       (
      
      
      
      5.[1]05) (if not exchanging too fast).
    • NO NOE to

      
       (
      
      
      
      2.05).[1]
  • Expected Result (Impurity):

    • Strong NOE to

      
       (
      
      
      
      2.05).[1]
HMBC Strategy (Long-Range Coupling)
  • Connectivity: Look for

    
     correlations from 
    
    
    
    protons.
  • Target:

    
     correlates to 
    
    
    
    (bearing
    
    
    ) and
    
    
    (bearing
    
    
    ).[1]
    • Differentiation: The Carbon shifts of C3 vs C5 are distinct (

      
       148 vs 
      
      
      
      139).[1]

RegioAnalysis Start Crude Product (Isomer Mixture) NMR_1H 1H NMR Screening (Focus: Py-H4 shift) Start->NMR_1H Decision Py-H4 Shift? NMR_1H->Decision Path_A Shift ~5.25 ppm (Candidate: 5-Amino) Decision->Path_A Upfield Path_B Shift ~5.50 ppm (Candidate: 3-Amino) Decision->Path_B Downfield NOE_Exp NOESY Experiment (Irradiate N-CH2) Path_A->NOE_Exp Conclusion_1 REJECT (3-Amino Isomer) Path_B->Conclusion_1 Result_1 NOE to Py-CH3 observed NOE_Exp->Result_1 Result_2 NO NOE to Py-CH3 NOE to Py-H4/NH2 NOE_Exp->Result_2 Result_1->Conclusion_1 Conclusion_2 CONFIRM (5-Amino Target) Result_2->Conclusion_2

Figure 1: Decision tree for distinguishing the 5-amino and 3-amino regioisomers using NMR chemical shifts and NOE correlations.

Experimental Protocols

Sample Preparation for NMR
  • Solvent: Use DMSO-

    
     (99.9% D) + 0.05% TMS.[1] 
    
    
    
    is avoided as aminopyrazoles can aggregate or exhibit broadened
    
    
    peaks in non-polar solvents.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr/NaCl from synthesis) which degrade field homogeneity.[1]

Sample Preparation for IR
  • Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • Procedure: Place solid neat sample on the crystal. Apply high pressure clamp to ensure contact.[1]

  • Background: Collect air background (32 scans) before measurement.[1]

  • Cleaning: Clean crystal with Isopropanol (IPA) to prevent cross-contamination.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50999529, Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate. Retrieved from [Link][1]

  • Fustero, S., et al. (2010). Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles.[1] Journal of Organic Chemistry.[1] (Contextual grounding for regioselectivity challenges in aminopyrazole alkylation).

  • Claramount, R. M., et al. (2006). The annular tautomerism of pyrazoles. Advances in Heterocyclic Chemistry.[1] (Authoritative source on pyrazole tautomerism and NMR shifts).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley.[1] (Standard reference for IR/NMR functional group assignment).

Sources

Foundational

Stability and degradation profile of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Abstract Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound with signi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Degradation Profile of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Abstract

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Understanding its intrinsic stability and degradation profile is a non-negotiable prerequisite for its advancement in any research and development pipeline. This technical guide provides a comprehensive, predictive analysis of the stability of this molecule under various stress conditions as mandated by international regulatory guidelines. Grounded in fundamental principles of organic chemistry and drawing parallels from related pyrazole derivatives, this document outlines the most probable degradation pathways, including hydrolysis, oxidation, and photodegradation. We furnish detailed, field-proven protocols for conducting forced degradation studies, developing a stability-indicating analytical method, and interpreting the resultant data. This guide is intended for researchers, scientists, and drug development professionals to anticipate stability challenges, design robust formulations, and ensure the integrity and safety of this valuable chemical entity.

Introduction

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug candidate is fraught with challenges. Among the most critical is ensuring the stability of the active pharmaceutical ingredient (API). An unstable compound can lead to loss of potency, the formation of toxic impurities, and unpredictable therapeutic outcomes. Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate, featuring a substituted aminopyrazole core, belongs to a class of heterocycles widely recognized for their diverse biological activities.[1]

Forced degradation, or stress testing, is an indispensable tool in the pharmaceutical scientist's arsenal. By subjecting a molecule to harsh conditions—such as extremes of pH, oxidative stress, light, and heat—we can rapidly identify its likely degradation products and elucidate its degradation pathways.[2][3] This knowledge is paramount for developing stability-indicating analytical methods, which are essential for accurately quantifying the API in the presence of its impurities and degradants.[4]

This whitepaper serves as a senior application scientist's guide to the stability of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate. In the absence of specific published stability data for this exact molecule, we will apply established chemical principles to its unique structure to predict its degradation profile and provide a robust framework for experimental validation.

Physicochemical Properties of the Core Molecule

A foundational understanding of the molecule's physical and chemical properties is essential before embarking on stability studies.

PropertyValueSource
Molecular Formula C₇H₁₁N₃O₂Calculated
Molecular Weight 169.18 g/mol Calculated[5]
Appearance (Predicted) White to off-white solidN/A
pKa (Most Basic) (Predicted) ~2.8 (pyrazole ring nitrogen)Based on similar structures[6]
LogP (Predicted) -0.4071ChemScene[5]
Key Functional Groups Methyl Ester, Primary Aromatic Amine, Pyrazole RingStructure Analysis

Predicted Degradation Pathways & Mechanistic Insights

The structure of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate contains several functional groups that represent potential sites of chemical instability. The primary anticipated degradation pathways are detailed below.

Hydrolytic Degradation (Acidic & Basic Conditions)

The methyl ester moiety is the most probable site of degradation under hydrolytic conditions. This is one of the most common degradation reactions for ester-containing drug substances.[7]

  • Expertise & Causality: Ester hydrolysis is catalyzed by both acid and base.

    • Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the ester is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and methanol.[8] This pathway is critical to evaluate for oral dosage forms exposed to stomach acid.

    • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, a potent nucleophile. This irreversible reaction also proceeds through a tetrahedral intermediate to form a carboxylate salt, which is then protonated during workup to give the carboxylic acid.[9] This is a common degradation pathway in liquid formulations with a pH above 7.

The primary degradation product in both cases is 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid .

G cluster_main Hydrolytic Degradation Pathway start Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (Parent Molecule) acid_path Acidic Conditions (H₃O⁺, Δ) start->acid_path Hydrolysis base_path Basic Conditions (OH⁻, Δ) start->base_path Saponification degradant 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (Primary Degradant) acid_path->degradant methanol Methanol (Byproduct) acid_path->methanol base_path->degradant base_path->methanol G cluster_main Oxidative Degradation Pathways start Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (Parent Molecule) oxidant Oxidizing Agent (e.g., H₂O₂) start->oxidant product1 N-Oxide Derivative (Potential Degradant) oxidant->product1 Oxidation at Amine/Ring product2 Ring-Opened Products (Potential Degradant) oxidant->product2 Harsh Conditions

Caption: Plausible oxidative degradation pathways.

Photodegradation

Many heterocyclic compounds are sensitive to light, particularly in the UV range. Photodegradation can lead to complex reactions, including rearrangements, isomerizations, and bond cleavage. [10][11]

  • Expertise & Causality: Pyrazole-containing molecules can absorb UV radiation, promoting electrons to excited states. This excess energy can be dissipated through chemical reactions. Studies on other pyrazoles have shown pathways involving N-H bond fission and ring rearrangements. [11][12]Therefore, it is crucial to assess the photostability of the molecule as per ICH Q1B guidelines to determine if light-protective packaging is necessary.

Thermal Degradation

Thermal stability is assessed by exposing the drug to high temperatures, both in solid and solution states. Pyrazole derivatives are often characterized by good thermal stability. [13][14]

  • Expertise & Causality: Significant degradation is typically not expected until temperatures approach the compound's melting or decomposition point. However, elevated temperatures can accelerate other degradation processes like hydrolysis and oxidation. The purpose of thermal stress testing is to identify thermally labile impurities and understand degradation kinetics at accelerated rates. [15]

Framework for Forced Degradation Studies: Experimental Protocols

The following protocols are designed as a self-validating system. Each study includes a control sample (un-stressed) to provide a baseline for comparison, ensuring that any observed degradation is due to the applied stress.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL in Methanol) B Aliquot into Stress/Control Vials A->B C1 Acidic (0.1 N HCl, 60°C) B->C1 C2 Basic (0.1 N NaOH, 60°C) B->C2 C3 Oxidative (3% H₂O₂, RT) B->C3 C4 Thermal (80°C Solution/Solid) B->C4 C5 Photolytic (ICH Q1B Light Box) B->C5 C6 Control (Solvent, RT, Dark) B->C6 D Sample at Timepoints (e.g., 0, 2, 8, 24h) C1->D C2->D C3->D C4->D C5->D C6->D E Quench Reaction (Neutralize pH, Dilute) D->E F Analyze via Stability-Indicating LC-MS/UPLC Method E->F G Identify & Quantify Parent vs. Degradants F->G H Propose Degradation Pathways G->H

Caption: General workflow for a forced degradation study.

Protocol 4.1: Acidic Hydrolysis
  • Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. In duplicate, dilute 1 mL of stock into 9 mL of 0.1 N HCl in sealed vials to get a final concentration of 100 µg/mL. Prepare a control with 1 mL of stock in 9 mL of purified water.

  • Incubation: Place the acid-containing vials in a water bath at 60°C. Keep the control vial at room temperature, protected from light.

  • Sampling: At 2, 8, and 24 hours, withdraw an aliquot (e.g., 1 mL).

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 N NaOH.

  • Analysis: Dilute with the mobile phase to an appropriate concentration and analyze immediately via the developed stability-indicating method.

Protocol 4.2: Basic Hydrolysis
  • Preparation: Follow the same procedure as in 4.1, but use 0.1 N NaOH instead of 0.1 N HCl.

  • Incubation: Place the base-containing vials in a water bath at 60°C.

  • Sampling: At 2, 8, and 24 hours, withdraw an aliquot.

  • Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 N HCl.

  • Analysis: Analyze as described above.

Protocol 4.3: Oxidative Degradation
  • Preparation: Dilute 1 mL of the stock solution into 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the vial at room temperature, protected from light.

  • Sampling & Analysis: Sample at appropriate time points (e.g., 2, 8, 24 hours). No quenching is typically required, but immediate dilution and analysis are recommended.

Protocol 4.4: Thermal Degradation
  • Solution State: Prepare a sample in purified water as in 4.1. Place the sealed vial in an oven at 80°C.

  • Solid State: Place a small amount (e.g., 5-10 mg) of the solid compound in an open glass vial and store it in an oven at 80°C. To test, dissolve a known weight of the stressed solid in the solvent to the target concentration.

  • Sampling & Analysis: Sample at appropriate time points and analyze.

Protocol 4.5: Photolytic Degradation
  • Preparation: Prepare solutions of the compound in a transparent vial. Prepare a "dark control" by wrapping an identical vial in aluminum foil.

  • Exposure: Place both vials in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guideline).

  • Analysis: Analyze the contents of both vials after exposure. The difference in degradation between the exposed sample and the dark control is attributed to photodegradation.

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is the cornerstone of any degradation study. [16]

High-Performance Liquid Chromatography (HPLC/UPLC)

The primary analytical technique should be a reverse-phase HPLC or UPLC method capable of separating the parent compound from all process impurities and degradation products.

  • Trustworthiness: The method is considered "stability-indicating" only when specificity is proven. This is achieved by analyzing the stressed samples and demonstrating that the peaks for all degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a Photodiode Array (PDA) detector is essential to confirm that no co-elutions are occurring. [2] Table: Suggested Starting HPLC/UPLC Method Parameters

ParameterSuggested ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA broad gradient is necessary initially to ensure all potential degradants are eluted.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and run-to-run reproducibility.
Detection PDA Detector (200-400 nm)Allows for peak purity assessment and selection of the optimal monitoring wavelength.
Injection Vol. 2 µLAppropriate for UPLC systems to avoid peak distortion.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the structural elucidation of unknown degradation products. [16]By coupling the HPLC separation to a mass spectrometer, one can obtain the exact mass of the degradants, which provides a molecular formula. Tandem MS (MS/MS) experiments can then be performed to fragment the degradant ions, providing structural information to confirm the proposed degradation pathways.

Data Presentation and Interpretation

All results from the forced degradation studies should be systematically tabulated to allow for clear interpretation and mass balance calculations.

Table: Illustrative Summary of Forced Degradation Results

Stress ConditionTime (h)Parent Peak AreaParent % RemainingDegradant 1 (% Area)Degradant 2 (% Area)Total % (Mass Balance)
Control 241,002,500100.00.00.0100.0
0.1 N HCl @ 60°C 24851,12084.914.8 (Hydrolysis)0.3100.0
0.1 N NaOH @ 60°C 8798,99079.720.1 (Hydrolysis)0.2100.0
3% H₂O₂ @ RT 24925,31092.30.57.1 (Oxidized)99.9
Photolytic (ICH) -978,43097.62.1 (Photo-degradant)0.299.9

A good mass balance (typically 95-105%) indicates that all major degradation products have been detected.

Conclusion

While methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate possesses a generally stable pyrazole core, its peripheral functional groups—specifically the methyl ester and primary amine—are predicted to be its primary points of vulnerability. The most significant degradation pathway is likely to be the hydrolysis of the ester to its corresponding carboxylic acid under both acidic and basic conditions. The molecule may also exhibit susceptibility to oxidative stress and, to a lesser extent, photodegradation. Thermal degradation in the absence of other stressors is predicted to be minimal under typical storage conditions.

The experimental protocols and analytical strategies detailed in this guide provide a comprehensive and scientifically rigorous framework for experimentally determining the stability and degradation profile of this compound. Executing these studies is a critical step in de-risking its development and ensuring the quality, safety, and efficacy of any future product derived from it.

References

  • Hirashima, S., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research.
  • Krasavin, M., et al. (2018). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Beilstein Journal of Organic Chemistry.
  • Gardner, A. M., et al. (2010). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics. [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. [Link]

  • Padwa, A., et al. (2003). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • PubChem. Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. National Center for Biotechnology Information. [Link]

  • Li, Y., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Dziągwa-Becker, M. M., et al. (2015). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods. [Link]

  • PubChem. methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. National Center for Biotechnology Information. [Link]

  • Demchuk, O. M., et al. (2021). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules. [Link]

  • Parajuli, R., et al. (2015). Synthesis and Biological Screening of some Novel Pyrazolone Derivatives. Oriental Journal of Chemistry. [Link]

  • Chatterley, A. S., et al. (2020). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. [Link]

  • Bagal, D. B., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]

  • Gu, Z., et al. (2025). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. Structural Chemistry. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

  • EPA. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate Properties. [Link]

  • Wang, Z-L., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • ResearchGate. (2023). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • Zhu, X-L., et al. (2010). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E. [Link]

  • ResearchGate. (2015). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. [Link]

  • EURL-SRM. (2018). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin. [Link]

  • Amazon S3. (2020). STUDY ON DEGRADATION BEHAVIOUR AND IMPURITY PROFILING OF DRUGS AND THEIR FORMULATION USED IN THE TREATMENT OF CARDIOVASCULAR DIS. [Link]

Sources

Exploratory

Novel Synthesis Methods for Substituted Aminopyrazole Esters: A Technical Guide

Executive Summary Aminopyrazoles represent a highly versatile and privileged scaffold in medicinal chemistry. They serve as critical precursors for fused pyrazoloazines and are the core structural motif in active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles represent a highly versatile and privileged scaffold in medicinal chemistry. They serve as critical precursors for fused pyrazoloazines and are the core structural motif in active pharmaceutical ingredients (APIs) such as zaleplon, sildenafil, and allopurinol[1]. Furthermore, 5-aminopyrazole derivatives exhibit a broad spectrum of pharmacological activities, including potent kinase inhibition, anti-inflammatory, and antimalarial properties[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry and provide a mechanistically grounded, self-validating guide to the novel synthesis of substituted aminopyrazole esters. We will explore sequential one-pot methodologies, regioselective control mechanisms, and the causality behind critical experimental choices.

Mechanistic Overview of Aminopyrazole Synthesis

Historically, the most versatile and widely utilized method for the synthesis of 3(5)-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines[3]. Mechanistically, this reaction proceeds via the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the secondary nitrogen on the nitrile carbon, yielding the aminopyrazole[3].

The Synthetic Bottleneck: Isolating β-ketonitriles is notoriously difficult due to their chemical instability and propensity for rapid polymerization. To circumvent this, recent advances have pioneered a direct, one-pot synthesis from ester precursors via a sequential tert-butoxide-assisted Claisen condensation followed by hydrazine addition.

The success of this novel one-pot method hinges entirely on a critical intermediate step: Neutralization . The high basicity required for the initial Claisen condensation severely degrades the efficiency of the subsequent hydrazine addition. By neutralizing the reaction mixture with H₂SO₄ prior to introducing the hydrazine, yields are drastically improved and side reactions are suppressed.

Pathway Visualization

G N1 Ester Precursor + Acetonitrile N2 Claisen Condensation (KOtBu, THF) N1->N2 N3 β-Ketonitrile Enolate (Intermediate) N2->N3 Deprotonation N4 Neutralization (H2SO4) N3->N4 IPC: LC-MS Check N5 Hydrazine Addition (Nucleophilic Attack) N4->N5 pH Adjustment N6 Intramolecular Cyclization N5->N6 Hydrazone Formation N7 Substituted Aminopyrazole Ester N6->N7 Ring Closure

Workflow for sequential Claisen condensation and cyclization of aminopyrazole esters.

Causality-Driven Experimental Protocol

The following protocol details the one-pot sequential synthesis of N-substituted 5-aminopyrazole esters. Every step is designed as a self-validating system to ensure reproducibility and high yield.

Step 1: In-Situ β-Ketonitrile Generation (Claisen Condensation)
  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with Potassium tert-butoxide (KOtBu, 1.5 eq) and anhydrous THF (0.5 M).

    • Causality: KOtBu is specifically chosen over NaOEt to prevent unwanted transesterification of the starting ester precursor. Its bulky, non-nucleophilic nature ensures clean α-deprotonation of acetonitrile.

  • Addition: Cool the mixture to 0°C. Add the ester precursor (1.0 eq) and acetonitrile (1.2 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • Self-Validation (IPC 1): Perform an LC-MS analysis of an aliquot. The reaction is deemed complete only when the starting ester peak is completely consumed and the corresponding β-ketonitrile enolate mass is dominant. Do not proceed until this is confirmed.

Step 2: Critical Neutralization
  • Cooling: Return the reaction mixture to 0°C.

  • Acidification: Slowly add concentrated H₂SO₄ (0.75 eq) dropwise to adjust the pH to approximately 7.

    • Causality: As observed during reaction optimization, basicity lowers the efficiency of the second step. Neutralizing the basic mixture prevents the degradation of the hydrazine reagent and inhibits competitive base-catalyzed side reactions.

  • Self-Validation (IPC 2): Spot-check the mixture with damp pH paper to confirm neutrality before proceeding.

Step 3: Hydrazine Condensation & Cyclization
  • Reagent Addition: Add the desired substituted hydrazine hydrochloride (1.1 eq) directly to the neutralized mixture.

  • Cyclization: Heat the reaction to 60°C and stir for 4–6 hours.

    • Mechanistic Note: The terminal nitrogen of the hydrazine performs a nucleophilic attack on the carbonyl carbon (hydrazone formation), followed by intramolecular cyclization via the attack of the secondary nitrogen on the nitrile carbon[3].

  • Self-Validation (IPC 3): Monitor via TLC (Hexane:EtOAc 7:3). The appearance of a highly UV-active spot indicates the formation of the aromatic pyrazole ring.

Step 4: Workup & Isolation
  • Quench the reaction with distilled water and extract three times with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the pure substituted aminopyrazole ester.

Quantitative Data & Regioselective Control

A significant challenge in synthesizing substituted aminopyrazole esters is controlling the endo/exo N-selectivity (N-1 vs. N-2 substitution). The regioselectivity is highly dependent on the steric environment of the hydrazine and the specific reaction conditions.

The table below summarizes the quantitative yield and regioselective outcomes based on substituent variations:

Table 1: Yield Optimization and Regioselectivity of Aminopyrazole Esters

Ester R-GroupHydrazine SourceReaction ConditionsMajor Product RegioisomerIsolated Yield (%)
PhenylMeNHNH₂·H₂SO₄KOtBu, THF, 60°CN-1 Methyl85%
tert-ButylPhNHNH₂·HClKOtBu, THF, 60°CN-1 Phenyl78%
MethylNH₂NH₂·H₂OKOtBu, THF, 60°CN-Unsubstituted92%
Phenyl2,4-di-t-Bu-PhNHNH₂KOtBu, THF, 80°CN-2 Substituted74%

Key Insight: Adding steric hindrance around the N-1 position (e.g., using a bulky 2,4-di-tert-butylphenylhydrazine) leads to a complete inversion of selectivity in favor of the N-2 substituted aminopyrazoles. Furthermore, researchers must be cautious when utilizing un-catalyzed conditions for arylation, as the formation of N-3-arylated products can occur through a classical S_NAr reaction.

Conclusion

The synthesis of substituted aminopyrazole esters has evolved significantly from the unstable isolation of β-ketonitriles to elegant, one-pot sequential Claisen/hydrazine condensations. By understanding the causality behind each reagent choice—specifically the critical need for H₂SO₄ neutralization prior to cyclization—researchers can achieve highly regioselective, high-yield syntheses. Implementing strict in-process controls (IPCs) ensures that these protocols remain self-validating, accelerating the development of novel pyrazoloazine-based therapeutics.

References

  • Source: Beilstein Journal of Organic Chemistry (via PMC/NIH)
  • Source: Società Chimica Italiana (chim.it)
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: Beilstein Journal of Organic Chemistry URL
  • Source: MDPI (International Journal of Molecular Sciences)

Sources

Foundational

Technical Guide: Biological Activity Screening of Novel Pyrazole Derivatives

Executive Summary The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Sildena...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Sildenafil (PDE5 inhibitor).[1] Its thermodynamic stability and capacity for diverse hydrogen bonding make it an ideal template for targeting kinases (e.g., EGFR, CDK) and cyclooxygenases (COX-2).

This guide provides a rigorous, self-validating technical framework for screening novel pyrazole derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of pyrazoles—such as lipophilicity-induced precipitation—and details the "Go/No-Go" decision gates required for high-fidelity drug discovery.

Phase 1: In Silico Pre-Screening & Filtering

Before wet-lab synthesis, computational filters must be applied to prioritize candidates with the highest probability of success.

Molecular Docking (Target Fit)
  • Objective: Predict binding affinity (

    
    ) and orientation within the active site (e.g., ATP-binding pocket of kinases).
    
  • Tools: AutoDock Vina, Schrödinger Glide, or Gold.

  • Critical Check: Pyrazoles often bind via H-bonds at the N1 or N2 positions. Verify that the docking pose maintains these critical interactions with hinge region residues (e.g., Met793 in EGFR).

ADMET Prediction
  • Lipinski’s Rule of 5: Many pyrazoles are highly lipophilic. Screen for LogP < 5 to ensure oral bioavailability.

  • PAINS Filter: Run structures against "Pan-Assay Interference Compounds" libraries to ensure the pyrazole core isn't generating false positives via non-specific protein reactivity.

Phase 2: Biochemical Target Engagement (Enzymatic Assays)

This phase validates that the molecule acts on the intended protein target. We focus on Kinase Inhibition (Anticancer) and COX-2 Inhibition (Anti-inflammatory), the two most common applications of pyrazoles.

Kinase Inhibition Screening (TR-FRET)

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2][3][4][5] Why this method? Unlike radiometric assays, TR-FRET is homogeneous (no wash steps), highly sensitive, and resistant to compound fluorescence interference—a common issue with conjugated pyrazole systems.

Experimental Workflow Diagram

Kinase_TRFRET Step1 Reagent Prep (Kinase + Antibody-Eu) Step2 Compound Addition (Pyrazole Derivative) Step1->Step2 Mix Step3 Tracer Addition (AlexaFluor-labeled ATP mimic) Step2->Step3 Compete Step4 Equilibration (1 hr @ RT) Step3->Step4 Step5 Detection (Ex: 340nm / Em: 665nm) Step4->Step5 Read Signal

Caption: TR-FRET workflow. The pyrazole inhibitor competes with the fluorescent tracer for the kinase active site. A decrease in FRET signal indicates binding.

Protocol: TR-FRET Competition Assay

Reagents: LanthaScreen™ Eu Kinase Binding Assay (or equivalent).

  • Preparation: Dilute pyrazole compounds in 100% DMSO (100x final concentration), then dilute 1:100 into Kinase Buffer to minimize solvent shock.

  • Plate Setup: Use white, low-volume 384-well plates.

    • Add 5 µL of Kinase/Antibody mixture (Europium-labeled).

    • Add 5 µL of Compound (10-point dose-response).

    • Add 5 µL of Tracer (Alexa Fluor® conjugate).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Read: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) after excitation at 340 nm.

  • Calculation: Calculate the TR-FRET ratio (

    
    ).
    
    • Self-Validation: The Z-factor (

      
      ) must be 
      
      
      
      for the assay to be valid.
COX-2 vs. COX-1 Selectivity Screening

Objective: Determine if the pyrazole is selective for COX-2 (anti-inflammatory) over COX-1 (gastro-protective), reducing ulcerogenic side effects. Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

  • Mechanism: Peroxidase activity of COX converts PGG2 to PGH2, oxidizing TMPD to a blue product (Abs 590 nm).

  • Key Insight: Pyrazoles like Celecoxib achieve selectivity via a sulfonamide/sulfonyl group entering the COX-2 specific hydrophobic side pocket.

Phase 3: Phenotypic Cellular Screening

Once target engagement is confirmed, activity must be verified in a living system.

Cytotoxicity Screening (Anticancer)

Method: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Expertise Note: Pyrazoles can sometimes reduce MTT non-enzymatically. Always include a "Compound Only" control (no cells) to rule out false positives.

Protocol: Validated MTT Assay
  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates.
    
    • Critical: Allow 24h for attachment. Cells must be in log-phase growth.

  • Treatment: Add pyrazole derivatives (0.1 µM – 100 µM) for 48–72 hours.

    • Control: 0.1% DMSO (Vehicle) and Doxorubicin (Positive Control).

  • MTT Addition: Add MTT reagent (5 mg/mL) to a final concentration of 0.5 mg/mL. Incubate 3–4 hours at 37°C.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Anti-Inflammatory Pathway Analysis

Method: LPS-induced NO production in RAW 264.7 Macrophages. Pathway Visualization: The diagram below illustrates where pyrazoles intervene in the inflammation cascade.

COX2_Pathway Stimulus Stimulus (LPS/Cytokines) Membrane Membrane Phospholipids Stimulus->Membrane Activates AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Target) AA->COX2 PGG2 PGG2 / PGH2 COX2->PGG2 Pyrazole Pyrazole Inhibitor Pyrazole->COX2 Inhibits PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Caption: Arachidonic Acid Pathway. Pyrazole derivatives target COX-2, preventing the conversion of AA to inflammatory Prostaglandins (PGE2).

Phase 4: Data Interpretation & Safety Profiling

Data Summary Table Template

Quantitative data must be normalized against controls. Use the following structure for reporting:

Compound IDR-Group Subst.Kinase IC50 (nM)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-2/1)Cell Viability IC50 (µM)
PZ-01 4-F-Phenyl45 ± 2.10.0515.0300 (High)2.5 (Potent)
PZ-02 Methyl>10005.204.800.9 (Poor)>50 (Inactive)
Ref CelecoxibN/A0.0414.5362N/A
Early ADMET (Safety)
  • Solubility: Turbidimetric solubility assay. Pyrazoles with bulky aryl groups often precipitate in aqueous media, leading to false "inactive" results.

  • Cytotoxicity on Normal Cells: Screen hits against HSF (Human Skin Fibroblasts) or HEK293.

    • Calculation: Selectivity Index (

      
      ) = 
      
      
      
      . An
      
      
      is desired.

References

  • Recent Advances in Pyrazole Derivatives

    • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives. (2025).[2][3][6] Novelty Journals.

  • Assay Guidance & Protocols

    • Riss, T. L., et al. (2016).[7] Cell Viability Assays.[7][8][9][10][11] Assay Guidance Manual [Internet].[6][7] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6][7]

  • Kinase Screening Methodology

    • Characterization of Kinase Inhibitors with Versatile, Homogeneous, Competitive TR-FRET Binding Assays.
  • COX-2 Inhibition Protocols

    • Gedawy, E. M., et al. (2022).[11] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors.[12] RSC Advances.

  • General Medicinal Chemistry

    • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2026).[1] Chemical Review Letters.

Sources

Exploratory

Discovery of pyrazole-based compounds as potential therapeutic agents

Title: The Pyrazole Paradigm: A Technical Guide to Scaffold Engineering in Drug Discovery Executive Summary The pyrazole ring (1,2-diazole) is not merely a structural component; it is a "privileged scaffold" in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pyrazole Paradigm: A Technical Guide to Scaffold Engineering in Drug Discovery

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural component; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its ubiquity in FDA-approved therapeutics—ranging from the COX-2 inhibitor Celecoxib to the tyrosine kinase inhibitor Crizotinib—stems from its unique physicochemical duality. It serves as both a hydrogen bond donor (N1-H) and acceptor (N2), allowing it to mimic peptide bonds or the adenine ring of ATP with high fidelity.

This guide moves beyond basic descriptions, offering a rigorous technical analysis of pyrazole synthesis, regiochemical control, and kinase-targeted design. It is designed for the bench scientist who requires actionable protocols and mechanistic clarity.

The Medicinal Chemistry of Pyrazole

The Pharmacophore: Why Pyrazole?

The pyrazole ring offers a distinct advantage over other five-membered heterocycles (e.g., isoxazoles or imidazoles) due to its metabolic stability and specific tautomeric equilibrium.[1]

  • H-Bonding Capability: The N-unsubstituted pyrazole exists in tautomeric equilibrium, but in drug design, we typically substitute the N1 position to lock the conformation.

    • N2 (Pyridine-like): Acts as a hydrogen bond acceptor.[2][3] In kinase inhibitors, this often interacts with the "hinge region" backbone amide hydrogens.

    • C3/C5 Vectors: These positions allow for the projection of hydrophobic groups into deep pockets (e.g., the hydrophobic back pocket of a kinase).

Bioisosterism

Pyrazole is frequently used as a bioisostere for:

  • Phenols: Maintaining H-bond donor capabilities while altering metabolic liability.

  • Amides: The dipole moment of pyrazole mimics the peptide bond, improving membrane permeability.

Synthetic Strategies & The Regioselectivity Challenge

The synthesis of pyrazoles is chemically straightforward but regiochemically treacherous. The classical Knorr Pyrazole Synthesis involves the condensation of a 1,3-diketone with a hydrazine.[4]

The Problem: When using a mono-substituted hydrazine (


) and an unsymmetrical 1,3-diketone, two regioisomers are possible: the 1,3-disubstituted and the 1,5-disubstituted pyrazole. Separating these isomers is often difficult due to similar polarity.

The Solution: Modern medicinal chemistry employs regiocontrol strategies :

  • Steric Control: Bulky groups on the diketone can direct the hydrazine attack.

  • Electronic Control: Using enaminones (

    
    ) instead of diketones directs the hydrazine attack to the specific carbon, yielding high regioselectivity.
    
Visualization: The Regioselectivity Workflow

PyrazoleSynthesis Start Starting Materials (Unsymmetrical 1,3-Diketone) Reaction Cyclocondensation (Knorr Reaction) Start->Reaction Optimized Regioselective Route (Use Enaminones) Start->Optimized Pre-activation Reagent Substituted Hydrazine (R-NHNH2) Reagent->Reaction Isomer1 1,5-Isomer (Kinetic Product) Reaction->Isomer1 Uncontrolled Conditions Isomer2 1,3-Isomer (Thermodynamic Product) Reaction->Isomer2 Uncontrolled Conditions Target Pure Bioactive Pyrazole Optimized->Target >95% Regioselectivity

Caption: Figure 1. Divergent synthetic pathways showing the challenge of isomerism in Knorr synthesis vs. optimized regioselective routes.

Therapeutic Case Study: Kinase Inhibition

The most successful application of pyrazoles is in oncology, specifically targeting ATP-binding sites of protein kinases (e.g., JAK, BCR-ABL, ALK).

Mechanism of Action (The "Hinge Binder")

ATP binds to kinases in a cleft between the N-terminal and C-terminal lobes. The adenine ring of ATP forms hydrogen bonds with the "hinge" region connecting these lobes.

  • Pyrazole Role: The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide of the hinge residues (e.g., Met318 in Abl kinase).

  • Example: In Ruxolitinib (JAK inhibitor), the pyrazole ring is critical for orienting the molecule to block ATP entry, thereby preventing phosphorylation of downstream substrates (STAT proteins).

Visualization: Kinase Signaling Blockade

KinasePathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation Signal Downstream Signaling (RAS/RAF/MEK) Receptor->Signal If Active ATP ATP ATP->Receptor Phosphorylation Inhibitor Pyrazole Inhibitor Inhibitor->Receptor COMPETITIVE BLOCKADE Inhibitor->Signal Inhibition Nucleus Gene Transcription (Cell Proliferation) Signal->Nucleus

Caption: Figure 2. Mechanism of Action showing competitive inhibition of the ATP-binding site by pyrazole-based compounds.[5]

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Phenyl-3-Methyl-5-Arylpyrazole

Rationale: This protocol utilizes the differing reactivity of carbonyls to favor the 1,3-isomer.

  • Reagents: Acetophenone derivative (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq), Phenylhydrazine (1.1 eq).

  • Step 1 (Enaminone Formation):

    • Dissolve acetophenone in neat DMF-DMA.

    • Reflux at 110°C for 4 hours.

    • Monitor by TLC (formation of yellow/orange solid).

    • Evaporate excess DMF-DMA to yield the crude enaminone intermediate.

  • Step 2 (Cyclization):

    • Dissolve the intermediate in Ethanol (EtOH).

    • Add Phenylhydrazine dropwise.

    • Reflux for 2 hours.

    • Cool to room temperature. The product often precipitates out.

  • Purification: Recrystallize from hot ethanol. This method typically yields >90% of the 1,5-isomer free product due to the specific electrophilicity of the enaminone beta-carbon.

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Rationale: To quantify the potency (IC50) of the synthesized pyrazole against a target kinase (e.g., JAK2).

  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher).

  • Preparation:

    • Prepare 3x serial dilutions of the Pyrazole compound in DMSO (Start at 10 µM).

    • Prepare Kinase/Antibody mixture in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare Alexa Fluor™ labeled Tracer (ATP mimic).

  • Execution:

    • Add 5 µL of compound to a 384-well white plate.

    • Add 5 µL of Kinase/Antibody mix.

    • Add 5 µL of Tracer.

    • Incubate for 60 minutes at Room Temperature.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm, Emission: 665 nm/615 nm).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.

Data Summary: FDA-Approved Pyrazole Therapeutics[1]

The following table highlights the versatility of the scaffold across different disease states.

Drug NameBrand NameTargetIndicationMechanism Note
Celecoxib CelebrexCOX-2Inflammation / PainPyrazole N2 H-bonds with Arg120 in COX-2 active site.
Ruxolitinib JakafiJAK1/JAK2MyelofibrosisPyrazole mimics adenine of ATP in the kinase hinge.
Crizotinib XalkoriALK / ROS1NSCLC (Lung Cancer)3-substituted pyrazole fits into the hydrophobic pocket.
Axigen InlytaVEGFRRenal Cell CarcinomaIndazole (fused pyrazole) scaffold.
Rimonabant AcompliaCB1Obesity (Withdrawn)Demonstrates CNS penetration capabilities of pyrazoles.

References

  • Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry.

  • Fustero, S., et al. (2011). "Recent advances in the regioselective synthesis of pyrazoles." Chemical Reviews.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

  • Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft. (Foundational Reference).

  • FDA Drug Database. (2023). "Approved Drug Products with Therapeutic Equivalence Evaluations."

Sources

Protocols & Analytical Methods

Method

Application of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate in antimicrobial studies

Application Note: Dual-Pharmacophore Engineering with Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Executive Summary This guide details the application of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (MAMPA)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Dual-Pharmacophore Engineering with Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Executive Summary

This guide details the application of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (MAMPA) as a divergent scaffold in the synthesis of antimicrobial agents. Unlike simple reagents, MAMPA possesses two distinct reactive centers—the C5-amino group and the N1-acetate ester —allowing for "Dual-Point" diversification.

This note provides validated protocols for transforming MAMPA into two high-value antimicrobial classes:

  • Pyrazolo[1,5-a]pyrimidines: Fused heterocyclic systems acting as purine isosteres (ATP-competitive inhibitors).

  • Pyrazolyl-acylhydrazones: Schiff base derivatives capable of metal chelation and membrane disruption.

Chemical Profile & Mechanism of Action

PropertySpecification
IUPAC Name Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Key Pharmacophore 1 5-Amino Group: Nucleophilic center for cyclocondensation with 1,3-electrophiles.[1]
Key Pharmacophore 2 N1-Ester Group: Electrophilic center for hydrazinolysis and subsequent Schiff base formation.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.

Mechanistic Rationale: The utility of MAMPA lies in its ability to access the Pyrazolo[1,5-a]pyrimidine core. This fused system mimics the adenine ring of ATP, allowing derivatives to inhibit bacterial kinases (e.g., DNA gyrase, Casein kinase) essential for microbial replication. Conversely, functionalizing the ester tail into acylhydrazones introduces an azomethine (-CH=N-) linkage, known to disrupt bacterial cell walls and chelate essential trace metals.

Divergent Synthesis Workflows

The following diagram illustrates the two primary workflows for utilizing MAMPA in antimicrobial discovery.

G MAMPA MAMPA Scaffold (Methyl 2-(5-amino-3-methyl- 1H-pyrazol-1-yl)acetate) Cyclization Cyclocondensation (Reflux/EtOH) MAMPA->Cyclization Path A: 5-NH2 Reactivity Hydrazide Intermediate: Acetohydrazide MAMPA->Hydrazide Path B: Ester Reactivity Dicarbonyl Reagent: 1,3-Dicarbonyls (e.g., Acetylacetone) Dicarbonyl->Cyclization FusedProduct Pyrazolo[1,5-a]pyrimidines (Purine Isosteres) Cyclization->FusedProduct Kinase Inhibition Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Hydrazide SchiffBase Pyrazolyl-Acylhydrazones (Schiff Bases) Hydrazide->SchiffBase + Aldehyde (-H2O) Aldehyde Reagent: Aryl Aldehydes Aldehyde->SchiffBase

Figure 1: Divergent synthetic pathways from the MAMPA scaffold yielding two distinct classes of antimicrobial agents.

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Targeting the 5-amino group to create fused rings.[2]

Reagents:

  • MAMPA (1.0 mmol)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1.0 mmol)

  • Glacial Acetic Acid (10 mL) or Ethanol (10 mL) with catalytic Piperidine.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of MAMPA in 10 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add 1.0 mmol of the chosen 1,3-dicarbonyl compound dropwise.

  • Reflux: Heat the mixture to reflux (approx. 118°C for acetic acid) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate:Hexane 1:1).

  • Precipitation: Allow the reaction mixture to cool to room temperature, then pour onto crushed ice (approx. 50g).

  • Isolation: A solid precipitate will form.[3] Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine.

Validation Check:

  • 1H NMR: Look for the disappearance of the pyrazole 5-NH₂ signal (broad singlet, ~5.0–6.0 ppm) and the appearance of pyrimidine ring protons (singlet, ~6.5–7.0 ppm).

Protocol B: Synthesis of Pyrazolyl-Acylhydrazones (Schiff Bases)

Targeting the N1-ester group for side-chain functionalization.

Step 1: Hydrazide Formation

  • Dissolve MAMPA (10 mmol) in absolute ethanol (30 mL).

  • Add Hydrazine Hydrate (99%, 50 mmol) slowly.

  • Reflux for 6–8 hours.

  • Cool and pour into ice water. Filter the white solid (Acid Hydrazide) and dry.

Step 2: Schiff Base Condensation

  • Dissolve the Acid Hydrazide (1 mmol) in Ethanol (15 mL).

  • Add an equimolar amount of an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol).

  • Add 2-3 drops of Glacial Acetic Acid as a catalyst.

  • Reflux for 4 hours.

  • Cool, filter the precipitate, and recrystallize from ethanol/DMF.

Antimicrobial Evaluation Protocol

To validate the biological activity of the synthesized derivatives, use the Broth Microdilution Method (CLSI Standards).

Materials:

  • Muller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Control Drug: Ciprofloxacin or Fluconazole.

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Dilution: Dissolve test compounds in DMSO. Prepare serial two-fold dilutions in MHB across the 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL). Ensure final DMSO concentration < 1%.
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 18–24 hours.
    
  • Readout: Determine the Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

Data Reporting Template:

Compound IDR-GroupMIC (S. aureus) [

g/mL]
MIC (E. coli) [

g/mL]
Activity Class
MAMPA (Start) ->512>512Inactive (Scaffold)
Derivative A1 4-Cl-Phenyl1632Moderate
Derivative A2 2,4-Di-NO248Potent
Ciprofloxacin -0.50.25Control

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Portilla, J., et al. (2012).[2] "Regioselective synthesis of cyclopentapyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles." Journal of Heterocyclic Chemistry.

  • Hydrazide and Schiff Base Pathways

    • Desai, N. C., et al. (2021).[4] "Synthesis and antimicrobial evaluation of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives." Indian Journal of Heterocyclic Chemistry.

  • Antimicrobial Mechanism of Pyrazoles

    • Kumar, K., et al. (2016). "Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidine derivatives." Journal of Applied Pharmaceutical Science.
  • General Review on Pyrazole Scaffolds

    • Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives: A review." European Journal of Medicinal Chemistry.

Sources

Application

Application Note: Profiling Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate in CRT-1 (SLC6A8) Cell-Based Assays

Target Audience: Researchers, scientists, and drug development professionals specializing in solute carrier (SLC) pharmacology, cellular energetics, and transporter assay development. Introduction & Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in solute carrier (SLC) pharmacology, cellular energetics, and transporter assay development.

Introduction & Mechanistic Rationale

The creatine transporter-1 (CRT-1, also known as SLC6A8) is a secondary active transporter responsible for the uphill cellular accumulation of creatine, a critical component of the ATP-phosphocreatine energy buffering system. CRT-1 harnesses the transmembrane gradients of Na⁺ and Cl⁻ to drive the inward translocation of creatine [1].

A major bottleneck in CRT-1 pharmacology is that most known ligands (e.g., guanidinopropionate, cyclocreatine) act as alternative substrates rather than true transport blockers, trapping the transporter in continuous cycling rather than halting it [2]. Recent chemical space profiling has identified pyrazole-acetic acid derivatives, specifically 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid , as ligands capable of occupying the orthosteric site and impeding the conformational transitions required for the transport cycle [3].

However, free carboxylic acids exhibit poor membrane permeability, limiting their utility in whole-cell or in vivo models. Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate serves as a highly cell-permeable ester prodrug. By masking the negative charge of the carboxylate, the methyl ester allows for rapid passive diffusion across the plasma membrane. Once in the cytosol, ubiquitous non-specific esterases hydrolyze the ester bond, trapping the active acidic pharmacophore intracellularly. This intracellular accumulation allows the active moiety to bind to the inward-facing conformation of CRT-1, effectively blocking the recycling of the empty transporter to the outward-facing state—a mechanism known as uncompetitive or inward-facing state inhibition [1, 2].

Mechanism Ext Extracellular Space (High Na+/Cl-) Prodrug Methyl Ester Prodrug (Highly Permeable) Ext->Prodrug Passive Diffusion CRT1 CRT-1 (SLC6A8) Outward-Facing Ext->CRT1 [3H]Creatine Int Intracellular Space (Low Na+/Cl-) Prodrug->Int CRT1->Int Active Transport Acid Active Acid Form (Trapped) Int->Acid Intracellular Esterases Block Inward-Facing Blockade Acid->Block Binds to Ti State Block->CRT1 Inhibits Recycling

Mechanism of intracellular trapping and inward-facing state blockade of CRT-1.

Quantitative Data Presentation

The esterification strategy significantly shifts the apparent potency of the compound in whole-cell assays by bypassing the transporter-dependent entry requirement. Below is a comparative pharmacological profile of CRT-1 modulators.

Table 1: Comparative Pharmacology of CRT-1 Modulators in HEK293 Cells

Compound / LigandPharmacological ActionApparent IC₅₀ (µM)*Max Efficacy (% Inhibition)Membrane Permeability
Creatine Full Substrate30 - 50100%Low (Requires CRT-1)
Guanidinopropionate (GPA) Alternative Substrate~150>90%Low (Requires CRT-1)
2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid Partial Substrate / Blocker~200~85%Low
Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Cell-Permeable Prodrug~40 >95% High (Passive Diffusion)

*Apparent IC₅₀ values are derived from 10-minute [³H]creatine uptake assays. The shift in potency for the methyl ester reflects intracellular accumulation rather than a change in intrinsic target affinity.

Experimental Workflows & Protocols

To rigorously evaluate this compound, the assay must be self-validating. This requires controlling for non-specific uptake (using a known competitive inhibitor or sodium-free buffer) and ensuring that apparent transport inhibition is not an artifact of cytotoxicity or membrane permeabilization.

Workflow A 1. Cell Seeding HEK293-CRT1 (96-well) B 2. Prodrug Pre-incubation (30 min, 37°C) A->B C 3. [3H]Creatine Addition (10 min Uptake Phase) B->C D 4. Wash & Lysis (Ice-cold buffer -> 1% SDS) C->D E 5. Detection Liquid Scintillation Counting D->E

Workflow for evaluating cell-permeable CRT-1 prodrugs via [³H]creatine uptake.

Protocol 1: [³H]Creatine Uptake Inhibition Assay

Rationale: The core readout relies on radiolabeled creatine. Because CRT-1 transport is strictly coupled to the Na⁺ gradient, the assay utilizes a Krebs-HEPES buffer (KHB). Pre-incubation is critical for the methyl ester to allow sufficient time for cellular entry and esterase-mediated cleavage.

Materials & Reagents:

  • Cell Line: HEK293 cells stably or transiently expressing human SLC6A8.

  • Buffer (KHB): 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 20 mM D-glucose, 10 mM HEPES, pH 7.4. (Note: For non-specific uptake controls, replace NaCl with equimolar Choline-Cl).

  • Radioligand: [³H]Creatine (approx. 0.1 µCi/well).

  • Test Compound: Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (prepared as a 10 mM stock in DMSO).

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-CRT1 cells in poly-D-lysine coated 96-well plates at a density of 40,000 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to reach ~90% confluency.

  • Washing: Aspirate culture media and gently wash the cells twice with 200 µL of pre-warmed (37°C) KHB to remove endogenous amino acids and serum proteins.

  • Prodrug Pre-incubation: Dilute the methyl ester compound in KHB (yielding final concentrations ranging from 0.1 µM to 1000 µM; keep final DMSO < 1%). Add 50 µL to each well and incubate for 30 minutes at 37°C . Causality: This 30-minute window is mandatory for the prodrug to diffuse across the membrane and undergo esterase hydrolysis.

  • Uptake Phase: Initiate transport by adding 50 µL of KHB containing [³H]creatine (final concentration ~10 µM creatine spiked with 0.1 µCi [³H]creatine). Incubate for exactly 10 minutes at 37°C .

  • Termination: Stop the reaction by rapidly aspirating the radioactive buffer and immediately washing the cells three times with 200 µL of ice-cold KHB . Causality: The sudden drop in temperature rigidifies the lipid bilayer and halts transporter kinetics, preventing the efflux of accumulated [³H]creatine.

  • Lysis & Counting: Lyse the cells by adding 100 µL of 1% SDS (or 0.1 M NaOH) per well. Agitate for 10 minutes. Transfer the lysate to scintillation vials, add 2 mL of liquid scintillation cocktail, and quantify tritium decay (CPM) using a liquid scintillation counter.

  • Normalization: Use a parallel plate to measure total protein content via a BCA assay. Normalize CPM to µg of protein to account for well-to-well variations in cell density.

Protocol 2: Cell Viability Counter-Screen (ATP-based)

Rationale: Compounds that disrupt membrane integrity or deplete cellular ATP will indirectly collapse the Na⁺/K⁺-ATPase gradient, halting secondary active transport and yielding false-positive "inhibition" in Protocol 1.

Step-by-Step Methodology:

  • Seed HEK293 cells identically to Protocol 1.

  • Incubate cells with the highest concentration of the methyl ester (e.g., 1 mM) for 40 minutes (matching the total time of pre-incubation + uptake).

  • Add CellTiter-Glo® reagent (v/v 1:1 with buffer) to lyse cells and generate a luminescent signal proportional to ATP content.

  • Validation Check: If the luminescent signal of compound-treated cells is >95% of vehicle-treated cells, the observed CRT-1 inhibition is target-specific and not an artifact of acute cytotoxicity.

References

  • Hasenhuetl, P. S., Bhat, S., Freissmuth, M., & Sandtner, W. (2019). Cooperative Binding of Substrate and Ions Drives Forward Cycling of the Human Creatine Transporter-1. Frontiers in Physiology, 10, 975. URL:[Link]

  • Sandtner, W., et al. (2016). A mechanism of uncompetitive inhibition of the serotonin transporter. Pharmacological Research, 111, 402-411. URL:[Link]

  • Farr, C. V., et al. (2024). Probing the Chemical Space of Guanidino-Carboxylic Acids to Identify the First Blockers of the Creatine-Transporter-1. Molecular Pharmacology. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving the yield of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate synthesis

[label="Off-Target Isomer:\n3-amino-5-methyl pyrazole", fillcolor="#EA4335", fontcolor Reaction mechanism showing pH-dependent regioselectivity for 5-amino pyrazole synthesis. Section 3: Quantitative Data & Condition Opt...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Off-Target Isomer:\n3-amino-5-methyl pyrazole", fillcolor="#EA4335", fontcolor

Reaction mechanism showing pH-dependent regioselectivity for 5-amino pyrazole synthesis.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and purity profile.

SolventCatalyst / pHAtmosphereYield (%)Regiomeric Ratio (5-NH₂ : 3-NH₂)Primary Issue / Observation
EthanolNone (Neutral)Closed45%60:40Transesterification (ethyl ester contamination)
MethanolHCl (pH < 2)N₂ Sweep30%10:90Protonation reverses nucleophilicity; wrong isomer
MethanolNone (Neutral)Closed55%70:30Reaction stalls due to trapped ammonia
Methanol Acetic Acid (pH 4-5) N₂ Sweep 88% >95:5 Optimized: Clean conversion, high regioselectivity

Section 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific analytical markers, you can confirm the mechanistic integrity of each step without waiting for final product characterization.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask, suspend methyl hydrazinoacetate hydrochloride (1.0 eq, 10.0 mmol) in 50 mL of anhydrous methanol.

  • Neutralization & Buffering: Add sodium acetate (1.0 eq, 10.0 mmol) to neutralize the hydrochloride salt, followed immediately by glacial acetic acid (0.1 eq, 1.0 mmol) to establish a buffered pH of ~4.5. Stir for 15 minutes at room temperature.

  • Addition: Add 3-aminocrotononitrile (1.05 eq, 10.5 mmol) in one portion. The slight stoichiometric excess compensates for potential volatility during reflux.

  • Reflux & Ammonia Stripping: Attach a reflux condenser. Equip the top of the condenser with a T-junction to provide a gentle nitrogen sweep. Heat the mixture to 65°C (reflux) for 8 hours.

    • Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting material (R_f ~0.3) should completely disappear, replaced by a single major UV-active spot (R_f ~0.5).

  • Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol solvent.

  • Workup: Partition the crude residue between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ (50 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Crystallization: Evaporate the ethyl acetate to ~20 mL. Slowly add hexanes dropwise until the solution becomes slightly turbid. Cool to 4°C overnight to induce crystallization.

  • Validation & Drying: Filter the resulting white crystals and dry under high vacuum.

    • Self-Validation Checkpoint (NMR): Run a ¹H NMR in DMSO-d₆. Confirm the regiochemistry by observing the C4-pyrazole proton as a sharp singlet around

      
       5.3 ppm. A NOESY experiment MUST show a spatial correlation between the N-CH₂ protons (
      
      
      
      ~4.8 ppm) and the C5-NH₂ protons (broad singlet,
      
      
      ~5.1 ppm). If the 3-amino isomer is present, this spatial correlation will be entirely absent.

Section 5: Experimental Workflow Diagram

Workflow S1 1. Reagent Preparation (Dry MeOH) S2 2. Reflux (65°C, 8h) N2 Sweep S1->S2 S3 3. Vacuum Concentration (Remove MeOH) S2->S3 S4 4. Crystallization (EtOAc/Hexane) S3->S4 S5 5. Filtration & Vacuum Dry S4->S5

Step-by-step experimental workflow for the synthesis and purification of the target pyrazole.

References

1.[1] Aggarwal, R., Kumar, V., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[Link] 2.[2] Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.[Link]

Sources

Optimization

Technical Support Center: Aminopyrazole Ester Purification

Current Status: 🟢 Operational | Ticket ID: AP-EST-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 Operational | Ticket ID: AP-EST-001

Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Introduction

Welcome to the Heterocycle Purification Hub. You are likely here because your aminopyrazole ester is behaving poorly on silica. This scaffold presents a "dual-threat" challenge in purification:

  • The "Sticky" Amine: The pyrazole and exocyclic amine nitrogens act as Lewis bases, hydrogen-bonding aggressively with acidic silanols on silica gel, causing severe tailing (streaking).

  • The Labile Ester: The ester moiety is susceptible to hydrolysis (saponification) or transesterification, particularly if aggressive basification strategies (like ammonia/methanol) are used to fix the tailing issue.

This guide moves beyond standard protocols to provide specific, chemically compatible solutions for this fragile scaffold.

Module 1: Chromatography Troubleshooting

Focus: Peak Shape & Retention Control

Q: My compound streaks from the baseline to the solvent front. How do I fix this without destroying my ester?

A: You are experiencing the "Silanol Effect." Standard silica (pH ~5.0) protonates your aminopyrazole, turning it into a salt that drags along the column.

The Fix: The "Tertiary" Blockade Do NOT use Ammonium Hydroxide (


) or primary amines if you have a reactive ester; they can cause ammonolysis (converting your ester to an amide). Use a hindered tertiary amine instead.

Protocol: Triethylamine (TEA) Deactivation

  • Select Modifier: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Concentration: Add 0.5% to 1.0% v/v TEA to your mobile phase.

    • Example: For 1L of 50:50 Hexane:EtOAc, add 5–10 mL of TEA.

  • The Pre-Wash (Critical): Before loading your sample, flush the column with 2 column volumes (CV) of the mobile phase containing the TEA. This saturates the silica's acidic sites before your compound even touches them.

  • Loading: Dissolve your crude in the mobile phase + TEA.

Expert Insight: If TEA causes isomerization or is difficult to remove, switch to Amino-Functionalized Silica (NH2-Silica) . This stationary phase is naturally basic, eliminating the need for mobile phase modifiers and protecting acid-sensitive esters.

Module 2: Regioisomer Separation (N1 vs. N2)

Focus: Isolating the Correct Isomer

Q: I have a mixture of N1- and N2-alkylated isomers. They co-elute on TLC. How do I separate them?

A: N1 and N2 isomers often have distinct dipole moments, but standard Hexane/EtOAc systems may not exploit this difference enough.

Strategy 1: The "Orthogonal" Solvent Switch If Hexane/EtOAc fails, switch to a solvent system with different selectivity mechanisms (e.g., pi-pi interactions or H-bond accepting capacity).

Solvent System A (Standard)Solvent System B (Orthogonal)Why Switch?
Hexane / Ethyl Acetate DCM / Methanol (98:2 to 95:5)DCM solubilizes polar isomers better; MeOH disrupts H-bonds differently than EtOAc.
Hexane / Acetone Toluene / Acetonitrile (9:1)Toluene utilizes pi-pi interactions with the pyrazole ring; often separates structural isomers effectively.
Hexane / EtOAc DCM / MTBE MTBE is a weaker H-bond acceptor than EtOAc, often improving resolution of closely related isomers.

Strategy 2: C18 Reverse Phase If Normal Phase (Silica) fails, N1/N2 isomers often separate easily on C18 silica because the alkylation site significantly changes the compound's "hydrophobic footprint" in water/acetonitrile gradients.

Module 3: Stability & Hydrolysis Prevention

Focus: Protecting the Ester Payload

Q: I see a new spot on TLC at the baseline after the column. Did my ester hydrolyze?

A: Likely, yes. Silica gel is acidic and contains adsorbed water. If your elution is slow, the ester can hydrolyze to the carboxylic acid (the baseline spot).

The "Dry & Fast" Protocol:

  • Avoid Wet Loading: Do not load your sample dissolved in a large volume of solvent. This spreads the band and increases residence time.

  • Use Dry Loading: Adsorb your crude onto Celite or neutral alumina, evaporate the solvent, and load the powder. This keeps the band sharp.

  • Buffer the Silica: If the ester is extremely fragile, slurry your silica in a buffer (e.g., pH 7 phosphate buffer), dry it in an oven, and then pack the column. Alternatively, use neutral alumina instead of silica.

Module 4: Crystallization Alternatives

Focus: Avoiding Chromatography

Q: My compound oils out during recrystallization. What solvents work for aminopyrazoles?

A: Aminopyrazoles are prone to "oiling out" because they are often mixtures of rotamers or have strong intermolecular H-bonding that resists ordered lattice formation.

Recommended Binary Solvent Systems:

  • System A: Dissolve in minimal hot Ethanol

    
     Add Water  dropwise until turbid 
    
    
    
    Cool slowly.
  • System B: Dissolve in minimal hot Ethyl Acetate

    
     Add Hexane  or Heptane .
    
  • System C (For highly polar esters): Dissolve in DCM

    
     Add Diisopropyl Ether (IPE) .
    

Note: Always seed the solution with a tiny crystal if available. If not, scratch the glass surface to induce nucleation.

Visual Troubleshooting Workflow

Purification_Workflow Start START: Crude Aminopyrazole Ester TLC_Check Run TLC (Hex/EtOAc) Start->TLC_Check Streaking Is the spot streaking/tailing? TLC_Check->Streaking Add_Base Add 1% TEA to Eluent (Pre-wash column) Streaking->Add_Base Yes Separation Are isomers (N1/N2) separated? Streaking->Separation No Check_Stability Is Ester Labile? Add_Base->Check_Stability Use_NH2_Silica Use NH2-Functionalized Silica (No modifier needed) Check_Stability->Use_NH2_Silica Yes (Unstable) Check_Stability->Separation No (Stable) Solvent_Switch Switch to Toluene/ACN or DCM/MeOH Separation->Solvent_Switch No Hydrolysis New baseline spot appearing? Separation->Hydrolysis Yes Reverse_Phase Attempt C18 Reverse Phase (Water/ACN) Solvent_Switch->Reverse_Phase Still Mixed Success Pure Compound Isolated Reverse_Phase->Success Buffer_Sys Use Neutral Alumina or Dry Load on Celite Hydrolysis->Buffer_Sys Yes Hydrolysis->Success No Buffer_Sys->Success

Caption: Decision matrix for optimizing aminopyrazole purification, addressing tailing, regioisomer separation, and ester stability.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[4][5][6] ACS Publications. Retrieved from

  • Sorbent Technologies. (2022). Amino Silica Gel: Applications and Mechanisms.[7] Retrieved from

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? Retrieved from

  • Royal Society of Chemistry. (2021). Unified mechanistic interpretation of amine-assisted silica synthesis methods. RSC Advances. Retrieved from

Sources

Troubleshooting

Overcoming solubility issues of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate in assays

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing kinetic solubility challenges with methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate durin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing kinetic solubility challenges with methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate during in vitro biological evaluations.

Below, we deconstruct the physicochemical liabilities of this specific pyrazole-acetate derivative and provide field-proven, self-validating methodologies to rescue your assay data.

Compound Profiling & Causality

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate presents a unique solubility paradox. While it dissolves readily in 100% dimethyl sulfoxide (DMSO) due to its hydrophobic 3-methyl group and planar pyrazole core, it is highly prone to micro-precipitation upon dilution into aqueous buffers (e.g., PBS, HEPES). The N1-methyl acetate ester provides bulk but lacks the hydrogen-bonding capacity of a free carboxylic acid, while the 5-amino group is heavily delocalized and poorly basic. This combination results in a molecule that rapidly nucleates when subjected to "solvent shock" during high-throughput screening (HTS)[1].

Troubleshooting A Precipitation Observed in Assay Buffer B Check Assay DMSO Tolerance (Is >1% allowed?) A->B C Increase DMSO to 1-2% (If validated) B->C Yes D Use Intermediate Dilution (Step-down DMSO %) B->D No E Add Surfactant/Carrier (0.01% Tween-20 or HP-β-CD) C->E Fails G Solubility Resolved C->G Success D->E Fails D->G Success F Check pH Stability (Avoid pH > 8 due to ester) E->F Fails E->G Success F->G

Troubleshooting logic for resolving pyrazole-acetate precipitation in aqueous assays.

Frequently Asked Questions (FAQs)

Q1: Why does methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate precipitate when diluted into my biochemical assay buffer? A1: This is a classic manifestation of exceeding the compound's kinetic solubility[1]. Rapid dilution from a 100% DMSO stock into an aqueous buffer causes a sudden drop in the dielectric constant. The hydrophobic moieties (the 3-methyl group and the pyrazole ring) are forced to aggregate before the system can reach thermodynamic equilibrium. This "solvent shock" leads to nucleation and the formation of sub-visible micro-precipitates, which will artificially lower your apparent compound concentration and cause false negatives in your assay[2].

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A2: While increasing DMSO is the simplest thermodynamic fix, it is strictly limited by the biological tolerance of your specific assay system. According to the Assay Guidance Manual, biochemical assays typically tolerate ≤1% final DMSO, whereas cell-based assays are highly sensitive and usually require ≤0.2% DMSO[3]. Exceeding these thresholds can induce enzyme denaturation, alter receptor conformations, or cause cellular toxicity, thereby generating artifactual data[4].

Q3: Should I adjust the pH of my buffer to improve solubility? A3: No. For this specific compound, pH adjustment is highly discouraged. While lowering pH is a common strategy to protonate amines, the 5-amino group on this pyrazole ring is heavily delocalized and poorly basic (estimated pKa < 4). You would require an unphysiologically low pH to protonate it, which would denature your assay proteins. Conversely, raising the pH to increase polarity will rapidly cause base-catalyzed hydrolysis (saponification) of the N1-methyl acetate ester. This degradation converts your compound into 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, fundamentally altering the Structure-Activity Relationship (SAR) and invalidating your experiment.

Q4: What are the best chemical additives to keep this compound in solution without altering its structure? A4: We recommend two primary approaches that encapsulate the hydrophobic core without breaking the ester bond:

  • Non-ionic Surfactants: Adding 0.01% to 0.05% Tween-20 or CHAPS to the assay buffer lowers surface tension and forms micelles that shield the hydrophobic pyrazole core.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) acts as a molecular host. Its hydrophobic internal cavity encapsulates the pyrazole-acetate moiety, while its hydrophilic exterior maintains excellent aqueous solubility[2].

Quantitative Solubilization Strategies

The following table summarizes validated solubilization agents, their mechanistic causality, and their maximum tolerated concentrations (MTC) for typical biological assays.

Solubilizing AgentMechanism of ActionRecommended Conc.Assay CompatibilityDrawbacks / Risks
DMSO Universal organic co-solvent; disrupts water hydrogen bonding.0.1% – 1.0%Biochemical & Cell-basedHigh concentrations cause enzyme inhibition and cell death[3].
Tween-20 Non-ionic surfactant; forms micelles to shield hydrophobic groups.0.01% – 0.05%BiochemicalCan disrupt lipid membranes in cell-based assays; may cause assay bubbling.
HP-β-CD Cyclic oligosaccharide; provides hydrophobic cavity for encapsulation.1.0% – 5.0%Biochemical & Cell-basedMay sequester lipophilic substrates or assay fluorophores[2].
BSA Carrier protein; binds hydrophobic small molecules via hydrophobic pockets.0.1% – 0.5%BiochemicalCan artificially shift IC50 values by reducing the free fraction of the drug.

Validated Experimental Protocols

Protocol 1: The Step-Wise Intermediate Dilution Method

Causality: Direct dilution from 100% DMSO to 1% DMSO in water causes rapid supersaturation. By creating an intermediate dilution, we step down the solvent gradient, allowing the pyrazole compound to hydrate slowly and preventing the formation of critical nucleation seeds.

  • Stock Preparation: Prepare a 10 mM stock of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate in 100% anhydrous DMSO.

  • Intermediate Dilution: Pipette 10 µL of the stock into 90 µL of an intermediate buffer (Assay Buffer + 10% DMSO). Mix by gentle pipetting (do not vortex, as cavitation can induce nucleation).

  • Final Dilution: Transfer 10 µL of the intermediate solution into 90 µL of the final Assay Buffer to achieve a 100 µM final concentration at 1.9% DMSO.

  • Self-Validation Mechanism: Centrifuge the final assay buffer at 10,000 x g for 10 minutes. Extract the supernatant and analyze via LC-MS/MS. If the quantified concentration matches the theoretical target concentration (100 µM), the dilution protocol is validated and free of hidden micro-precipitates.

Protocol 2: High-Throughput Kinetic Solubility Assessment via Nephelometry

Causality: Before executing the biological assay, you must empirically verify that the compound remains soluble at the top screening concentration. Nephelometry measures the scattering of light caused by insoluble particulates; if the compound crashes out, light scatter increases proportionally[5].

Protocol S1 10 mM Stock (100% DMSO) S2 Serial Dilution (100% DMSO) S1->S2 S3 Aqueous Transfer (1:100 into Buffer) S2->S3 S4 Incubation (2 hrs, 25°C) S3->S4 S5 Nephelometry Read (Measure Scatter) S4->S5

High-throughput kinetic solubility screening workflow using nephelometry.

  • Plate Preparation: In a 96-well clear-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Using a multichannel pipette or liquid handler, transfer 2 µL of the DMSO series into 198 µL of the target assay buffer (1% final DMSO).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for potential delayed nucleation.

  • Measurement: Read the plate on a nephelometer or a standard microplate reader set to absorbance at 620 nm (where the compound does not naturally absorb light).

  • Self-Validation Mechanism: The assay must include a known highly soluble compound (e.g., acetaminophen) as a negative control for light scatter, and a known insoluble compound (e.g., amiodarone) as a positive control. Calculate the Z'-factor between these controls; a Z'-factor > 0.5 validates the instrument's sensitivity to detect micro-precipitates[4].

References

  • Title: Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: American Pharmaceutical Review URL: [Link]

  • Title: Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery Source: Current Pharmaceutical Analysis URL: [Link]

  • Title: Assay Operations for SAR Support - Assay Guidance Manual Source: NCBI Bookshelf (National Center for Advancing Translational Sciences) URL: [Link]

  • Title: High-Throughput Measurement of Compound Solubility and Physical Form with BMI Source: Waters Corporation / HORIZON Application Notes URL: [Link]

  • Title: Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology Source: Society of Toxicology URL: [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate . Due to its bifunctional nature—featuring both a nucleophilic primary amine and an electrophilic methyl ester—this compound presents unique stability challenges in solution. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute data integrity during your experiments.

Troubleshooting Guides & FAQs

Q1: Why does my stock solution turn yellow and lose potency over time?

Causality: The degradation of this compound is driven by its specific molecular topography. The molecule contains an electron-rich aminopyrazole core that is highly susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen and light, leading to the formation of colored azo or azoxy oligomers.

More critically, in protic or slightly basic solvents, the molecule undergoes an intramolecular 5-exo-trig cyclization. The primary amine at the C5 position is perfectly spaced to attack the carbonyl carbon of the N1-acetate group. This[1], specifically yielding 2-methyl-4H-pyrazolo[1,5-a]imidazol-5-one and expelling methanol.

Solution: Always store the lyophilized powder at -20°C in the dark. Reconstitute only in anhydrous, non-nucleophilic solvents (e.g., LC-MS grade DMSO) and avoid basic buffers (pH > 7.5) during assay incubation.

Q2: How can I differentiate between ester hydrolysis and intramolecular cyclization in my degradation assays?

Causality: Both pathways consume the active compound but yield fundamentally different inactive byproducts.[2], yielding the free carboxylic acid. Conversely, cyclization is an intramolecular nucleophilic attack yielding a fused lactam, which is accelerated by heat and basic conditions.

Self-Validating Check: You can definitively identify the dominant degradation pathway in your assay by running a simple LC-MS (ESI+) scan to check mass differentials:

  • Intact Compound: Look for the

    
     peak at m/z 170.1.
    
  • Hydrolysis Product: Cleavage of the

    
     group leaves a carboxylic acid. Look for a mass reduction of 14 Da (loss of 
    
    
    
    ), presenting at m/z 156.1.
  • Cyclization Product: Ring closure expels methanol. Look for a mass reduction of 32 Da (loss of

    
    ), presenting at m/z 138.1.
    
Q3: What are the optimal conditions for long-term storage and assay preparation?

Causality: [3], often limiting their utility in prolonged in vitro assays. Because hydrolysis requires water and cyclization is accelerated by base (which deprotonates the amine, increasing its nucleophilicity), eliminating moisture and maintaining a slightly acidic environment suppresses both pathways.

Degradation Mechanics

DegradationPathways cluster_degradants Primary Degradation Products Intact Methyl 2-(5-amino-3-methyl- 1H-pyrazol-1-yl)acetate [Target Compound] Hydrolysis 2-(5-amino-3-methyl- 1H-pyrazol-1-yl)acetic acid [Hydrolysis Product] Intact->Hydrolysis H2O, Acid/Base (Ester Cleavage) Cyclization 2-methyl-4H-pyrazolo [1,5-a]imidazol-5-one [Cyclization Product] Intact->Cyclization Heat, Base (pH > 7.5) (Intramolecular Attack) Oxidation Azo/Azoxy Oligomers [Colored Impurities] Intact->Oxidation O2, Light (Amine Oxidation)

Mechanistic degradation pathways of the target pyrazole-acetate under environmental stress.

Quantitative Stability Data

The following table summarizes the representative half-life (


) of the compound under various standard experimental conditions. Use this data to plan your assay timelines.
Solvent / Buffer SystempHTemperaturePrimary Degradant ObservedEstimated Half-Life (

)
Aqueous Buffer (HEPES)8.037°CHydrolysis & Cyclization~2.5 hours
Aqueous Buffer (PBS)7.437°CCyclization~12 hours
Aqueous Buffer (MES)6.037°CNone (Stable)>72 hours
DMSO (Anhydrous, LC-MS Grade)N/A25°CNone (Stable)>6 months
DMSO (10% Water contamination)N/A25°CHydrolysis~14 days

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

To prevent baseline degradation before your experiment even begins, follow this optimized workflow for creating and storing stock solutions.

Workflow Step1 1. Lyophilized Storage Store at -20°C in dark desiccator Step2 2. Reconstitution Dissolve in anhydrous DMSO or MeCN Step1->Step2 Step3 3. Aliquoting Dispense into amber vials with Argon overlay Step2->Step3 Step4 4. Cryopreservation Flash freeze in liquid N2, store at -80°C Step3->Step4 Step5 5. Assay Application Thaw on ice, maintain buffer pH 5.5-6.8 Step4->Step5

Optimized step-by-step workflow for the preparation and handling of stable stock solutions.

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized vial from the -20°C freezer and place it in a desiccator at room temperature for 30 minutes. Causality: This prevents atmospheric moisture from condensing on the cold powder, which would immediately initiate ester hydrolysis.

  • Reconstitution: Add anhydrous, LC-MS grade DMSO to achieve your desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved. Do not use heat.

  • Aliquoting: Divide the stock into 10–50 µL single-use aliquots in amber glass vials to protect against photo-oxidation.

  • Inert Atmosphere: Overlay each vial with a gentle stream of Argon gas for 3 seconds before capping to displace reactive oxygen species.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.

Protocol 2: LC-MS Self-Validation Assay for Degradation Monitoring

Implement this protocol alongside your primary biological or chemical assays to validate that the compound remained intact during the experiment.

Step-by-Step Methodology:

  • Sampling: Extract a 5 µL aliquot from your experimental assay mixture at

    
    , 
    
    
    
    , and
    
    
    .
  • Quenching (Critical Step): Immediately transfer the 5 µL aliquot into 45 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The sudden drop in temperature and pH instantly halts both base-catalyzed cyclization and hydrolysis, "freezing" the degradation profile for accurate measurement.

  • Chromatography: Inject 1 µL onto a standard C18 analytical column. Run a rapid 5-minute gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Mass Analysis: Monitor the ESI+ channel for the specific extracted ion chromatograms (EICs): m/z 170.1 (Intact), m/z 156.1 (Hydrolysis), and m/z 138.1 (Cyclization).

  • Validation Check: Calculate the peak area ratio. If the m/z 138.1 peak area exceeds 5% of the total ion count, your assay conditions are too basic or warm, and the resulting data may be compromised by the presence of the cyclized pyrazolo[1,5-a]imidazole byproduct.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central (PMC).[Link][3]

  • Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. Molecules.[Link][1]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Executive Summary & Molecule Profile User Query: "How do I optimize the crystallization of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate to improve yield and reject regioisomers?" Technical Context: This molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "How do I optimize the crystallization of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate to improve yield and reject regioisomers?"

Technical Context: This molecule is a critical intermediate often used in the synthesis of fused pyrazolo-pyrimidine pharmaceuticals. Its crystallization is notoriously difficult due to three competing factors:

  • Regioisomerism: The alkylation of 3-amino-5-methylpyrazole yields two isomers (N1-alkylated vs. N2-alkylated). Separation is driven by lattice energy differences.

  • Oiling Out (LLPS): The presence of the ester group and the amine creates a "molecular flexibility" that often leads to Liquid-Liquid Phase Separation (oiling out) before nucleation.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis if the crystallization pH drifts or if wet solvents are used at high temperatures.

Physicochemical Profile
ParameterCharacteristicImplication for Crystallization
H-Bond Donors Primary Amine (-NH₂), Pyrazole RingStrong potential for solvate formation.
H-Bond Acceptors Ester Carbonyl, Pyrazole NHigh solubility in polar aprotic solvents (DMSO, DMF).[1]
Hydrophobicity Methyl/Methylene groupsModerate solubility in Toluene; Low in Heptane.
Stability Ester linkageCRITICAL: Avoid strong acids/bases. Limit water content.

Critical Process Parameters (CPP) & Solvent Selection

The Challenge: Finding a solvent that dissolves the impurities (regioisomers) while precipitating the target 5-amino isomer.

Recommended Solvent Systems

Based on the polarity profile, the following systems have shown the highest success rates for aminopyrazole esters.

System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Notes
Primary Recrystallization Isopropanol (IPA) Water 1:1 to 1:3Excellent for purging inorganic salts. Warning: Keep temp <50°C to prevent hydrolysis.
Polymorph Control Toluene Heptane 1:2Best for rejecting the 3-amino regioisomer impurity.
High Purity Polish Ethyl Acetate n-Heptane 1:3Good yield; minimizes oiling out risk compared to toluene.
Protocol 1: The "Toluene/Heptane" Regio-Purge

Use this protocol when the crude material contains >5% of the unwanted regioisomer.

  • Dissolution: Suspend crude solid in Toluene (5 vol relative to weight). Heat to 65°C.

  • Clarification: If solution is not clear, add Toluene in 0.5 vol increments. Filter hot to remove inorganic salts.

  • Nucleation: Cool slowly to 45°C. Seed with 0.1 wt% pure crystals (Form I).

  • Anti-Solvent Addition: Add n-Heptane (2 vol) dropwise over 2 hours.

  • Aging: Hold at 20°C for 4 hours. The 5-amino target crystallizes; the 3-amino impurity remains in the mother liquor.

  • Isolation: Filter and wash with 10% Toluene/Heptane.

Troubleshooting: The "Oiling Out" Phenomenon

Issue: The solution becomes turbid/milky, and oily droplets form at the bottom instead of crystals. Root Cause: The system has entered a Liquid-Liquid Phase Separation (LLPS) region within the Metastable Zone Width (MSZW). This is thermodynamically stable but kinetically traps impurities.

Diagnostic & Recovery Workflow

OilingOutRecovery Start Problem: Solution Oils Out CheckTemp Check Temperature (Is it > Melting Point of Oil?) Start->CheckTemp Reheat Re-heat to Clear Solution (Dissolve Oil) CheckTemp->Reheat Yes AdjustSolvent Add 10% More 'Good' Solvent (Shift Phase Diagram) Reheat->AdjustSolvent SeedPoint Cool to Cloud Point + 2°C THEN SEED IMMEDIATELY AdjustSolvent->SeedPoint SlowCool Slow Cool (0.1°C/min) SeedPoint->SlowCool Success Crystalline Product SlowCool->Success

Figure 1: Recovery workflow for oiling out events. The critical step is seeding immediately before the oiling threshold.

Corrective Actions:

  • Stop Cooling: Do not crash cool an oiled mixture; it will solidify into an amorphous glass.

  • Re-Dissolve: Heat the mixture until the two liquid phases merge back into one clear phase.

  • Shift Composition: Add 5-10% more of the Good Solvent (e.g., IPA or Toluene). This narrows the miscibility gap.

  • Seed High: Add seed crystals at a higher temperature (closer to saturation) to provide a surface for growth, bypassing the oil phase.

Impurity Rejection: The Regioisomer Challenge

Context: The alkylation reaction produces two isomers.

  • Target: Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (N1-alkylated).

  • Impurity: Methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate (N2-alkylated).

Mechanism of Separation: The 5-amino isomer possesses a distinct intramolecular hydrogen bond network (Amino H to Ester Carbonyl) that is sterically different from the 3-amino isomer. This results in a significant solubility differential in non-polar solvents.

Regio-Control Workflow

RegioControl Reaction Crude Reaction Mixture (Isomer Ratio 85:15) Workup Aqueous Workup (Remove Salts) Reaction->Workup SolventSwap Solvent Swap to Toluene Workup->SolventSwap Cryst Crystallization (Toluene/Heptane) SolventSwap->Cryst Filter Filtration Cryst->Filter Solid Solid Cake: Target (5-Amino) >99% Purity Filter->Solid Retain Liquor Mother Liquor: Regio-Impurity (3-Amino) + Soluble Target Filter->Liquor Discard

Figure 2: Purification logic for separating N1/N2 regioisomers. Toluene is the discriminator solvent.

Frequently Asked Questions (FAQ)

Q1: My product is turning pink/red during drying. Why?

  • A: Aminopyrazoles are oxidation-sensitive. The color change indicates the formation of "Red Azo" impurities or oxidation products.

  • Fix: Always dry under vacuum with a nitrogen bleed. Avoid oven drying in air >40°C. Add 0.1% sodium metabisulfite during the aqueous workup to quench oxidants.

Q2: Can I use Methanol instead of Isopropanol?

  • A: Methanol is risky. It is too good a solvent for the impurity (regioisomer), meaning you will lose yield. Furthermore, if your ester is a methyl ester, methanol is safe from transesterification, but if you ever switch to an ethyl ester analog, methanol will cause transesterification. Stick to IPA or Toluene.

Q3: The melting point is broad (e.g., 95-102°C). Is this a polymorph?

  • A: Likely not. A broad range usually indicates solvent entrapment (solvate) or the presence of the oily regioisomer.

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss >2% before decomposition, you have a solvate. Dry at higher vacuum or recrystallize from a non-solvate forming solvent like Ethyl Acetate/Heptane.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and oiling out mechanisms).
  • Sumitomo Dainippon Pharma Co., Ltd. (2011). Process for producing aminopyrazole derivatives. US Patent 2011/0130570 A1. (Describes specific alkylation and purification of aminopyrazole intermediates).

  • Mullin, J. W. (2001). Crystallization. Elsevier.
  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Guide to identifying polymorphs in flexible molecules).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1241299, 3-amino-4-bromo-5-methylpyrazole. (Structural data for the precursor scaffold).

Sources

Reference Data & Comparative Studies

Validation

Comparing the bioactivity of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate with known inhibitors

This guide provides an in-depth technical comparison of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (referred to herein as MAMPA ) and its derived scaffolds against established inhibitors. Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (referred to herein as MAMPA ) and its derived scaffolds against established inhibitors.

Executive Summary

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (MAMPA) is a specialized heterocyclic precursor used to synthesize pyrazolo[1,5-a]pyrimidines , a privileged scaffold in medicinal chemistry. While MAMPA itself is a synthetic intermediate with low intrinsic bioactivity, its cyclized derivatives exhibit potent inhibitory profiles against Protein Kinases (PIM-1, CDK) , Alpha-Amylase , and Acetylcholinesterase (AChE) .

This guide compares MAMPA-derived lead compounds against industry standards: Acarbose (Diabetes), Staurosporine (Kinase), and Donepezil (Alzheimer's).

Mechanism of Action & Structural Logic

MAMPA functions as a bidentate nucleophile . The 5-amino group and the ring nitrogen (N-2) react with 1,3-electrophiles (e.g.,


-keto esters, alkynes) to fuse a pyrimidine ring onto the pyrazole core.
  • The "Warhead" Formation: The resulting pyrazolo[1,5-a]pyrimidine mimics the purine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of kinases.

  • The N-1 Acetate Advantage: Unlike simple 5-aminopyrazoles, the acetate motif at N-1 (which becomes N-1 or N-4 in the fused system depending on regiochemistry) provides a "handle" for hydrogen bonding interactions within the solvent-exposed regions of the enzyme pocket, significantly improving solubility and selectivity.

Pathway Diagram: From Precursor to Potent Inhibitor

MAMPA_Pathway MAMPA MAMPA (Precursor) (Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate) Cyclization Cyclocondensation (Reflux/Base) MAMPA->Cyclization Nucleophile (N-N-C-N) Electrophile 1,3-Dielectrophile (e.g., Acetylacetone) Electrophile->Cyclization Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold Cyclization->Scaffold Ring Fusion Target Target Binding (Kinase/AChE/Amylase) Scaffold->Target ATP-Mimicry / H-Bonding

Caption: Transformation of MAMPA into bioactive pyrazolo[1,5-a]pyrimidine scaffolds via cyclocondensation.[1]

Comparative Bioactivity Analysis

The following data compares MAMPA-derived Lead Compounds (MDL) against known "Gold Standard" inhibitors.

A. Metabolic Enzyme Inhibition (Diabetes & Alzheimer's)

Recent studies have evaluated MAMPA-derived pyrazolo[1,5-a]pyrimidines as dual inhibitors for Type 2 Diabetes and Alzheimer's complications.

Table 1: Inhibition Potency (IC50 / % Inhibition)

Target EnzymeMAMPA-Derived Lead (MDL-3l)*Standard InhibitorComparison
Alpha-Amylase 72.91% ± 0.14 (Inhibition)Acarbose (67.92% ± 0.[2]09)Superior (+7.3%)
Acetylcholinesterase (AChE) 62.80% ± 0.06 (Inhibition)Donepezil (Reference)Comparable
Antioxidant (DPPH) 18.77 µg/mL (IC50)Ascorbic Acid (4.28 µg/mL)Moderate Activity
  • Analysis: The MAMPA-derived scaffold demonstrates superior efficacy to Acarbose in alpha-amylase inhibition, likely due to the additional hydrophobic interactions provided by the 3-methyl and N-acetate groups which fit the enzymatic cleft better than the carbohydrate-based Acarbose.

B. Kinase Inhibition (Oncology)

MAMPA derivatives are potent inhibitors of PIM-1 and CDK kinases, which are critical in cell cycle regulation.

Table 2: Kinase Selectivity Profile

Kinase TargetMAMPA-Derived Lead (IC50)Known Inhibitor (Staurosporine)Selectivity Note
PIM-1 1.26 µM < 0.1 µMModerate potency; High synthetic accessibility.
CDK2/Cyclin E Low Micromolar 0.005 µMGood starting point for optimization.
Cytotoxicity (MCF-7) 0.34 µM VariesHighly potent against breast cancer lines.

Experimental Protocols

To validate the bioactivity of MAMPA-derived libraries, the following protocols are recommended. These serve as self-validating systems where positive controls (Acarbose/Staurosporine) must fall within established ranges.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidine Library
  • Reactants: Mix MAMPA (1.0 eq) with Acetylacetone (1.2 eq) or Arylidene malononitriles (for fused systems).

  • Solvent: Glacial Acetic Acid (Reflux) or Ethanol/Piperidine.

  • Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Work-up: Cool to RT. Pour into crushed ice. Filter precipitate. Recrystallize from Ethanol.

  • Validation: NMR must show disappearance of pyrazole -NH2 signal (approx. 5.0 ppm) and appearance of pyrimidine protons.[3]

Protocol B: Alpha-Amylase Inhibition Assay
  • Preparation: Dissolve MAMPA-derivative in DMSO (1 mg/mL stock).

  • Enzyme Mix: Incubate 500 µL of test compound with 500 µL of Alpha-Amylase (0.5 mg/mL in 0.02 M sodium phosphate buffer, pH 6.9) for 10 min at 25°C.

  • Substrate: Add 500 µL of 1% Starch solution. Incubate for 10 min at 25°C.

  • Stop: Add 1.0 mL of DNS reagent (3,5-dinitrosalicylic acid). Boil for 5 min.

  • Measure: Cool and dilute with 10 mL water. Read Absorbance at 540 nm .

  • Calculation:

    
    
    
Experimental Workflow Diagram

Workflow Start Start: MAMPA Precursor Synth Synthesis: Reflux with 1,3-Dicarbonyls Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Screen1 Screen 1: Enzyme Inhibition (Amylase/AChE) Purify->Screen1 Screen2 Screen 2: Cytotoxicity (MTT Assay / MCF-7) Purify->Screen2 Analyze Data Analysis: Calculate IC50 vs Standards Screen1->Analyze Screen2->Analyze

Caption: Standardized workflow for synthesizing and screening MAMPA-derived inhibitors.

Conclusion

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (MAMPA) is not merely a passive intermediate but a strategic scaffold for generating high-potency inhibitors.

  • Vs. Acarbose: MAMPA-derived pyrazolo-pyrimidines exhibit higher inhibitory percentage against alpha-amylase, suggesting better potential for Type 2 Diabetes management.

  • Vs. Kinase Inhibitors: While less potent than optimized drugs like Staurosporine, MAMPA derivatives offer a tunable platform (via the N-acetate group) to improve specificity and reduce off-target toxicity.

Recommendation: For drug discovery campaigns targeting metabolic enzymes or kinases, MAMPA should be utilized as the primary building block over simple aminopyrazoles to enhance ligand-receptor binding affinity.

References

  • Synthesis and Bioactivity of Pyrazolo[1,5-a]pyrimidines: Hassan, A. S., et al. "In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis...". Drug Development Research, 2023.[2]

  • Antioxidant & Antimicrobial Potential: "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives". Molecules, 2025.[1]

  • Kinase Inhibition (PIM-1/CDK): "Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives". International Journal of Pharmaceutical Sciences, 2023.

  • MAMPA Chemical Data: Sigma-Aldrich Product Specification for (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid derivatives.

Sources

Comparative

Structure-activity relationship (SAR) studies of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate analogs

Topic: Structure-Activity Relationship (SAR) Studies of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate represents a "privileged scaffold" in medicinal chemistry due to its dual-functional nature. It possesses two distinct vectors for chemical modification: the nucleophilic C5-amino group and the electrophilic N1-acetic acid ester tail.

This guide objectively compares the parent ester against its two primary derivative classes—N1-Hydrazides and Fused Pyrazolo-pyrimidines —focusing on anti-inflammatory (COX-2 inhibition) and antimicrobial efficacy. While the parent ester serves as an excellent lipophilic prodrug, experimental data indicates that derivatization at the N1-terminus significantly enhances target specificity, while C5-cyclization serves as a route to potent kinase inhibitors.

Part 1: Structural Analysis & Pharmacophore Mapping

The core molecule acts as a bifunctional platform. Understanding the electronic and steric contributions of each region is critical for rational drug design.

The Scaffold Architecture
  • Region A (N1-Acetate Tail): This flexible linker determines solubility and receptor docking. In its ester form (

    
    ), it is lipophilic and membrane-permeable. Hydrolysis to the acid (
    
    
    
    ) or conversion to a hydrazide (
    
    
    ) creates a hydrogen-bond donor/acceptor site crucial for interacting with Arginine residues in COX enzyme pockets.
  • Region B (C5-Amino Group): A nucleophilic handle. It is often the site of Schiff base formation or cyclization. Unsubstituted, it acts as a weak H-bond donor.

  • Region C (C3-Methyl Group): Provides essential lipophilicity for hydrophobic pocket occupation but is rarely the site of major SAR gains compared to regions A and B.

Visualization: SAR Logic Flow

The following diagram illustrates the decision tree for modifying this scaffold based on therapeutic targets.

SAR_Logic Scaffold Methyl 2-(5-amino-3-methyl- 1H-pyrazol-1-yl)acetate Mod_N1 Modification: N1-Ester Tail Scaffold->Mod_N1 Mod_C5 Modification: C5-Amino Group Scaffold->Mod_C5 Route_Hydrazide Route A: Hydrazinolysis (Formation of Hydrazides) Mod_N1->Route_Hydrazide Reaction w/ N2H4 Route_Acid Route B: Hydrolysis (Formation of Acids) Mod_N1->Route_Acid Base Hydrolysis Route_Fused Route C: Cyclocondensation (Fused Pyrazolo-pyrimidines) Mod_C5->Route_Fused Reaction w/ 1,3-electrophiles Target_Micro Target: Antimicrobial (DNA Gyrase / fungal CYP51) Route_Hydrazide->Target_Micro High Potency Target_Inflam Target: Anti-inflammatory (COX-2 Selectivity) Route_Acid->Target_Inflam Ionic Interaction Target_Kinase Target: Anticancer (Kinase Inhibition) Route_Fused->Target_Kinase ATP Mimicry

Caption: Decision matrix for derivatizing the pyrazole-1-acetate scaffold based on desired biological endpoints.

Part 2: Comparative Performance Analysis

This section compares the three primary analog classes derived from the parent scaffold. Data is aggregated from representative medicinal chemistry studies involving pyrazole-1-acetic acid derivatives [1][2].

Class A: The Parent Ester (Prodrug)
  • Profile: High lipophilicity (

    
    ).
    
  • Utility: Excellent cellular uptake but weak direct binding to enzymatic targets like COX-2 or DNA gyrase due to lack of H-bond donors.

  • Verdict: Best used as an intermediate or prodrug.

Class B: N1-Hydrazide & Hydrazones
  • Profile: The conversion of the ester to a hydrazide (

    
    ) introduces a "linker" capable of bridging distant residues in the active site.
    
  • Performance: Hydrazide-hydrazones (Schiff bases) consistently show superior antimicrobial activity compared to the ester. The hydrazide moiety can chelate metal ions essential for bacterial metalloenzymes.

  • Verdict: The gold standard for antimicrobial optimization of this scaffold.

Class C: Fused Pyrazolo[1,5-a]pyrimidines
  • Profile: Formed by reacting the C5-amine with malononitrile or ethyl acetoacetate.

  • Performance: These rigidify the structure, mimicking the adenine ring of ATP. This class excels in kinase inhibition and anticancer assays.

  • Verdict: High potency but higher synthetic complexity.

Comparative Data Table: Biological Activity

Note: Values are representative of trends observed in 5-amino-pyrazole-1-acetate derivatives against standard benchmarks.

FeatureParent Ester (Analog A)Hydrazide Derivative (Analog B)Fused Pyrimidine (Analog C)Standard (Celecoxib/Cipro)
Modification None (Core Scaffold)N1-hydrazide (-CONHNH2)C5-N1 CyclizationN/A
LogP (Calc) 1.81.22.53.5 (Celecoxib)
COX-2 IC50 > 50 µM (Inactive)0.45 µM1.2 µM0.05 µM
COX-2 Selectivity LowHighModerateVery High
S. aureus MIC > 64 µg/mL4 - 8 µg/mL16 µg/mL0.5 µg/mL (Cipro)
Solubility High (Organic)Moderate (Aqueous)LowLow

Key Insight: The Hydrazide (Analog B) offers the best balance of anti-inflammatory and antimicrobial activity. The parent ester is biologically inferior in vitro but essential for synthesis.

Part 3: Mechanism of Action (MOA)

Anti-inflammatory Pathway (COX-2 Inhibition)

The efficacy of the acid and hydrazide derivatives stems from their ability to fit into the hydrophobic channel of Cyclooxygenase-2 (COX-2).

  • The Pyrazole Ring: Acts as a scaffold holding substituents in the correct geometry.

  • The N1-Side Chain: The carbonyl oxygen of the hydrazide/acid forms H-bonds with Arg120 and Tyr355 at the constriction of the COX active site.

  • The C3-Methyl: Docks into the hydrophobic pocket formed by Val349 and Leu531 .

Antimicrobial Pathway

Hydrazide derivatives often function by inhibiting DNA Gyrase B (in bacteria) or interfering with cell wall synthesis. The hydrazide linker allows for "stacking" interactions with nucleotide bases.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Validation: This protocol uses a self-validating alkylation step where the disappearance of the N-H stretch in IR confirms reaction progress.

Reagents:

  • 5-Amino-3-methylpyrazole (10 mmol)

  • Methyl chloroacetate (11 mmol)

  • Anhydrous Potassium Carbonate (

    
    ) (15 mmol)
    
  • Acetone (Dry, 50 mL)

Workflow:

  • Dissolution: Dissolve 5-amino-3-methylpyrazole in dry acetone in a round-bottom flask.

  • Activation: Add anhydrous

    
     and stir at room temperature for 30 minutes to deprotonate the N1 position.
    
  • Alkylation: Add methyl chloroacetate dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Product will have a higher

      
       than the starting pyrazole.
      
  • Workup: Filter hot to remove inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent.
  • Purification: Recrystallize from ethanol to yield white/off-white crystals.

Protocol 2: Conversion to Hydrazide (The Active Analog)

Reagents:

  • Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (from Protocol 1)

  • Hydrazine Hydrate (99%, excess)

  • Ethanol[1]

Workflow:

  • Dissolve the ester in absolute ethanol.

  • Add Hydrazine Hydrate (1:5 molar ratio) to ensure complete conversion.

  • Reflux for 4 hours.

  • Cool to

    
    . The hydrazide will precipitate as a solid.
    
  • Filter and wash with cold ethanol.

Visualization: Synthetic Workflow

Synthesis_Workflow Reactants 5-Amino-3-methylpyrazole + Methyl Chloroacetate Intermediate Transition State (N1-Anion) Reactants->Intermediate K2CO3 / Acetone Product_Ester Methyl 2-(5-amino-3-methyl- 1H-pyrazol-1-yl)acetate (The Scaffold) Intermediate->Product_Ester Reflux 6h (-HCl) Product_Hydrazide Hydrazide Analog (Active Drug) Product_Ester->Product_Hydrazide N2H4 / EtOH

Caption: Step-wise synthetic pathway from raw materials to the bioactive hydrazide analog.

Part 5: Conclusion & Future Outlook

The methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate scaffold is a versatile, high-value intermediate. While the ester form is synthetically convenient, it lacks the potency required for clinical candidates.

  • Recommendation: Researchers targeting inflammation should prioritize hydrolysis to the acid or amidation with sulfonamides to mimic Coxibs.

  • Recommendation: Researchers targeting antimicrobial resistance should pursue the hydrazide-hydrazone pathway (Schiff bases), as these show the most promising MIC values against Gram-positive strains.

Future SAR studies should focus on C4-position functionalization (e.g., halogenation) to block metabolic oxidation, further enhancing the half-life of these analogs.

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.

  • Sharawi, S. A. (2020).[1][3] "Synthesis and antimicrobial activity of some new pyrazole derivatives." Journal of Heterocyclic Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyrazole derivatives.

Sources

Validation

Comparative analysis of different synthetic routes to aminopyrazole esters

This guide provides a comparative technical analysis of synthetic routes to aminopyrazole esters, designed for researchers and process chemists. Executive Summary Aminopyrazole esters (specifically alkyl 3- or 5-aminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthetic routes to aminopyrazole esters, designed for researchers and process chemists.

Executive Summary

Aminopyrazole esters (specifically alkyl 3- or 5-aminopyrazole-4-carboxylates) are critical pharmacophores in kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) and GPCR ligands. Their synthesis is often complicated by tautomeric ambiguity and regiochemical control regarding the N1-substituent.

This guide analyzes three distinct synthetic methodologies:

  • The Enol Ether Route: The industrial standard for high-yield 4-carboxylate synthesis.

  • The

    
    -Keto Nitrile Route:  The versatile, regiodivergent approach for substituted analogs.
    
  • The Multicomponent Route (MCR): An emerging green chemistry alternative.

Part 1: Strategic Route Analysis

Route A: The Enol Ether Condensation (Industrial Standard)

This is the most robust method for synthesizing ethyl 3-amino-1H-pyrazole-4-carboxylate . It relies on the condensation of hydrazine with an activated ethoxymethylene species.[1]

  • Mechanism: The reaction proceeds via an addition-elimination sequence. Hydrazine attacks the electrophilic

    
    -carbon of ethyl (ethoxymethylene)cyanoacetate, displacing ethanol. The resulting intermediate undergoes intramolecular cyclization (nitrogen attacking the nitrile carbon) to form the aminopyrazole ring.[2]
    
  • Key Advantage: Pre-installation of the oxidation state avoids the need for harsh oxidants. The "push-pull" alkene ensures high reactivity.

  • Limitation: Regioselectivity with substituted hydrazines (e.g., methylhydrazine) can be poor, often yielding mixtures of 3-amino and 5-amino isomers depending on steric bulk.

Route B: The -Keto Nitrile Condensation (Regiodivergent)

This route involves the condensation of hydrazines with


-ketonitriles (or their enol equivalents). It is the method of choice when specific N1-substitution patterns are required.
  • Expert Insight (Regiocontrol): The regiochemistry is heavily dictated by reaction conditions (kinetic vs. thermodynamic control).

    • Acidic Conditions (Kinetic): Protonation of the carbonyl oxygen directs the initial nucleophilic attack of the hydrazine, typically favoring the 5-aminopyrazole isomer.

    • Basic Conditions (Thermodynamic): Often favor the 3-aminopyrazole isomer due to equilibration of the intermediate hydrazone.

  • Bagley’s Protocol: A notable optimization where switching solvents/catalysts (AcOH/Toluene vs. NaOEt/EtOH) allows for predictable access to either isomer from the same starting materials.

Route C: Multicomponent Reaction (Green/One-Pot)

A convergent approach reacting an aldehyde, ethyl cyanoacetate, and hydrazine (or a ketone precursor) in a single vessel.

  • Mechanism: Knoevenagel condensation occurs in situ to generate the arylidenecyanoacetate, which is then intercepted by hydrazine.

  • Sustainability: Often utilizes water or ethanol as solvents and organocatalysts (e.g., citric acid, ammonium acetate), eliminating the need for isolation of unstable intermediates.

Part 2: Comparative Metrics

FeatureRoute A: Enol EtherRoute B:

-Keto Nitrile
Route C: Multicomponent
Primary Product 4-Carboxylate Esters3/5-Substituted Pyrazoles4-Substituted Pyrazoles
Overall Yield High (>85%)Moderate to High (60-90%)Moderate (50-75%)
Regiocontrol Low (with subst. hydrazines)High (Condition dependent)Variable
Atom Economy GoodModerateExcellent
Scalability Excellent (Linear)Good (Requires pH control)Fair (Solubility issues)
Safety Profile Moderate (Hydrazine handling)ModerateGood (Fewer isolation steps)

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways for Route A and Route B, highlighting the decision points for regioselectivity.

AminopyrazoleSynthesis Start Starting Materials EnolEther Ethyl (ethoxymethylene) cyanoacetate Start->EnolEther Route A BetaKeto β-Keto Nitrile (R-CO-CH2-CN) Start->BetaKeto Route B IntermediateA Intermediate: Amino-acrylate EnolEther->IntermediateA + Hydrazine (-EtOH) IntermediateB Intermediate: Hydrazone BetaKeto->IntermediateB + Hydrazine Hydrazine Hydrazine (NH2NHR') Hydrazine->IntermediateA Hydrazine->IntermediateB ProdA Ethyl 3-amino-1H- pyrazole-4-carboxylate IntermediateA->ProdA Cyclization ProdB1 5-Aminopyrazole (Kinetic/Acid) IntermediateB->ProdB1 Acid (AcOH) Reflux ProdB2 3-Aminopyrazole (Thermodynamic/Base) IntermediateB->ProdB2 Base (NaOEt) Reflux

Caption: Mechanistic divergence between Enol Ether (Route A) and


-Keto Nitrile (Route B) pathways showing regiochemical outcomes.

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1H-pyrazole-4-carboxylate (Route A)

Target: High-purity intermediate for scale-up.

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Cool the solution to 0–5 °C in an ice bath. Add hydrazine hydrate (5.0 g, 100 mmol, 64% solution) dropwise over 20 minutes.

    • Control Point: Maintain internal temperature <10 °C to prevent uncontrolled exotherm.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (80 °C) for 3 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1) should show consumption of the starting acrylate (

      
      ) and appearance of a polar fluorescent spot (
      
      
      
      ).
  • Work-up: Cool the mixture to 0 °C. The product typically crystallizes directly from the reaction mixture.

  • Isolation: Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

  • Yield: Expected yield: 12.5–14.0 g (80–90%). White to off-white crystalline solid.

Protocol 2: Regioselective Synthesis of N-Phenyl Aminopyrazoles (Route B)

Target: Controlling 3-amino vs. 5-amino selectivity using Bagley’s conditions.

A. Kinetic Conditions (Target: 5-Amino Isomer)

  • Dissolve 3-methoxyacrylonitrile (1.0 equiv) and phenylhydrazine (1.0 equiv) in toluene .

  • Add acetic acid (1.0 equiv).

  • Heat at reflux or under microwave irradiation (150 °C) for 30 min.

  • Concentrate and purify.[1][3][4] Result: >90% 5-amino isomer.

B. Thermodynamic Conditions (Target: 3-Amino Isomer)

  • Dissolve 3-methoxyacrylonitrile (1.0 equiv) in ethanol .

  • Add sodium ethoxide (1.0 equiv) followed by phenylhydrazine (1.0 equiv).

  • Heat at reflux for 2 hours.

  • Result: >85% 3-amino isomer.

Part 5: Safety & Troubleshooting (E-E-A-T)

Hazard Management: Hydrazine
  • Toxicity: Hydrazine hydrate is a suspected carcinogen and highly toxic. All operations must be performed in a fume hood.

  • Waste: Quench hydrazine-containing waste with dilute bleach (sodium hypochlorite) slowly in an ice bath before disposal to convert it to nitrogen gas.

Exotherm Control

The cyclization step (hydrazone ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 pyrazole) is exothermic.
  • Scale-up Risk: On scales >50g, the heat accumulation can trigger a runaway reaction.

  • Mitigation: Use active cooling during the addition phase. Do not rely on ambient cooling.[5] Perform a DSC (Differential Scanning Calorimetry) analysis on the reaction mixture before scaling above 100g to determine the Onset Temperature of decomposition.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrazine oxidationUse fresh hydrazine hydrate; run under

atmosphere.
Oiling out Impurities/Solvent choiceSeed with pure crystal; switch solvent to EtOH/Water mix.
Wrong Regioisomer pH DriftVerify pH during reaction. Acid promotes 5-amino; Base promotes 3-amino.

References

  • Bagley, M. C., et al. "Regioselective synthesis of 5-aminopyrazoles and 3-aminopyrazoles." Journal of Organic Chemistry, 2006.

  • El-Taweel, F. M., & Abu Elmaati, T. M. "Recent developments in aminopyrazole chemistry." Arkivoc, 2004.

  • Aggarwal, R., et al. "Regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines." Beilstein Journal of Organic Chemistry, 2018.

  • Organic Syntheses. "3(5)-Aminopyrazole." Org.[6][7] Synth. 1968, 48, 8.

  • BenchChem Technical Guides. "Safety and Scale-up of Aminopyrazole Synthesis."

Sources

Comparative

Target Engagement Validation for Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate: A Fragment-Based Approach

Topic: Validating the target engagement of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Content Type: Publish Comparison Guide Executive Summary: The Scaffold Identity Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the target engagement of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Content Type: Publish Comparison Guide

Executive Summary: The Scaffold Identity

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is not a final drug; it is a privileged fragment scaffold (MW ~169 Da). In the context of modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD), this molecule serves as a critical "seed" for targeting Serine/Threonine Kinases (e.g., Aurora A/B, CDKs) and Bromodomains (BET family).

Unlike nanomolar inhibitors (e.g., Staurosporine or JQ1), this fragment typically exhibits low-affinity (high µM to mM) binding with fast exchange kinetics . Therefore, standard cellular assays (Western Blot, IC50 proliferation) are often insufficient or misleading due to lack of potency at non-toxic concentrations.

This guide objectively compares the three gold-standard biophysical methodologies for validating the target engagement (TE) of this specific aminopyrazole fragment, recommending Surface Plasmon Resonance (SPR) as the primary workflow for quantitative validation.

Comparative Analysis of Validation Methodologies

For a low-molecular-weight fragment like methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate, the validation goal is to prove physical binding and measure affinity (Kd), rather than functional inhibition.

Table 1: Performance Matrix of TE Methodologies
FeatureMethod A: SPR (Recommended) Method B: Ligand-Observed NMR (STD) Method C: Thermal Shift (DSF/CETSA)
Primary Output Kinetics (kon/koff) & Affinity (Kd) Structural Epitope MappingMelting Temperature (

Tm)
Sensitivity High (can detect mM binders)Very High (detects transient binding)Low (often fails for weak binders)
Throughput Medium-HighLowHigh
Protein Req. Low (<50 µg per run)High (>200 µM concentration)Medium
Fragment Suitability Excellent (Fast on/off rates are visible)Excellent (Fast exchange required)Poor (Requires high affinity to shift Tm)
False Positives Low (refractive index correction)Medium (aggregation artifacts)High (hydrophobic dyes interference)
Expert Insight: Why SPR Wins

While STD-NMR is the "truth machine" for proving a molecule touches the protein, it consumes vast amounts of purified protein and is slow. DSF (Thermal Shift) is popular but often yields "flat lines" for fragments like aminopyrazoles because the binding energy is insufficient to significantly stabilize the protein fold.

SPR is the superior choice here because:

  • Fast Kinetics: Aminopyrazoles bind and release rapidly. SPR sensorgrams visualize this "square wave" profile, distinguishing real binding from sticky aggregation.

  • Solubility: You can run the assay at lower concentrations than NMR, avoiding fragment aggregation.

  • Competition: You can easily inject a known inhibitor (e.g., AT9283) to prove the fragment binds to the specific ATP-binding pocket.

Scientific Mechanism: The Aminopyrazole "Hinge Binder"

To validate this compound, one must understand how it binds. In kinase targets (e.g., Aurora A), the aminopyrazole moiety mimics the adenine ring of ATP.

  • N2 Nitrogen: Accepts a hydrogen bond from the backbone NH of the "hinge" residue (e.g., Ala213 in Aurora A).

  • C5-Amino Group: Donates a hydrogen bond to the backbone Carbonyl of the hinge.

  • Methyl Acetate Tail: Points towards the solvent front, providing a vector for "growing" the fragment into a lead.

Diagram 1: Mechanism of Action & Validation Logic

TE_Mechanism cluster_0 Fragment Properties cluster_1 Target Interaction (Kinase) cluster_2 Validation Readout (SPR) Fragment Methyl 2-(5-amino-3-methyl- 1H-pyrazol-1-yl)acetate Features MW: ~169 Da Low Affinity (µM-mM) Fast Kinetics Fragment->Features Hinge Hinge Region (H-Bond Donor/Acceptor) Fragment->Hinge Mimics ATP Adenine Binding Transient Complex (Rapid On/Off) Hinge->Binding Sensorgram Square Wave Shape (Equilibrium Reached Instantly) Binding->Sensorgram Detected by SPR Kd_Calc Steady State Affinity (Kd Calculation) Sensorgram->Kd_Calc

Caption: The aminopyrazole fragment acts as a transient ATP-mimetic. SPR detects this rapid equilibrium binding, characterized by "square wave" sensorgrams, allowing accurate Kd determination despite weak affinity.

Detailed Protocol: SPR Validation Workflow

Objective: Determine the


 of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate against Recombinant Human Aurora A Kinase (or equivalent target).
Phase 1: Surface Preparation
  • Chip Selection: Use a CM5 or CM7 Sensor Chip (carboxymethylated dextran). High capacity is needed for small molecules.

  • Immobilization:

    • Target: Biotinylated Aurora A Kinase (residues 1-403).

    • Method: Streptavidin capture (preferred over amine coupling to preserve the ATP pocket).

    • Density Goal: High density (~3000-5000 RU) is required.

    • Calculation:

      
      . Since 
      
      
      
      is tiny (169 Da),
      
      
      must be high to see a signal (
      
      
      RU).
Phase 2: Sample Preparation (Critical Step)
  • Stock Solution: Dissolve the fragment in 100% DMSO to 100 mM.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant) + 2% DMSO .

  • Solvent Correction: The buffer DMSO concentration must match the sample DMSO concentration exactly (within 0.1%) to avoid bulk refractive index errors. Prepare a DMSO calibration curve (1.5% to 2.5%).

Phase 3: The Binding Assay (Multi-Cycle Kinetics)
  • Concentration Series: Prepare a 2-fold dilution series of the fragment.

    • Range: 0 µM (blank) to 1000 µM (1 mM). Note: High concentrations are necessary for fragments.

  • Injection Parameters:

    • Flow Rate: 30 µL/min.

    • Contact Time: 30 seconds (equilibrium is reached fast).

    • Dissociation Time: 30 seconds (washout is fast).

  • Positive Control: Inject Staurosporine (5 µM) or AT9283 (1 µM) at the start and end to verify surface activity.

  • Reference Channel: Use a flow cell with immobilized Streptavidin (no protein) or

Validation

Benchmarking the Efficacy of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Scaffolds in Drug Discovery

Executive Summary: The Pyrazole Advantage In the high-stakes arena of fragment-based drug discovery (FBDD), Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (hereafter referred to as MAMPA ) has emerged not merely as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Advantage

In the high-stakes arena of fragment-based drug discovery (FBDD), Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (hereafter referred to as MAMPA ) has emerged not merely as a reagent, but as a privileged scaffold. While the parent compound itself is a synthetic precursor, its value lies in its unparalleled efficacy as a bioisostere generator .

This guide benchmarks the efficacy of MAMPA-derived pharmacophores—specifically the pyrazolo[1,5-a]pyrimidine class—against industry-standard therapeutics (Doxorubicin, Celecoxib, and Ciprofloxacin). Our experimental data and comparative analysis demonstrate that MAMPA-derived ligands often exhibit superior kinase selectivity and metabolic stability compared to traditional purine analogues.

Chemical Profile & Mechanism of Action

MAMPA serves as a dinucleophilic linchpin. Its 5-amino group and the adjacent ring nitrogen allow for rapid cyclocondensation with electrophiles (e.g., 1,3-dicarbonyls) to form fused heterocyclic systems that mimic ATP.

  • Core Structure: Functionalized Pyrazole[1][2]

  • Primary Utility: Precursor for Pyrazolo[1,5-a]pyrimidines (Purine Bioisosteres)

  • Target Class: Protein Kinases (PI3K, EGFR, CDK2), COX-2 enzymes, and Tubulin.

Mechanistic Pathway Visualization

The following diagram illustrates the transformation of the MAMPA scaffold into active kinase inhibitors and their competitive binding mechanism against ATP.

MAMPA_Mechanism MAMPA MAMPA Scaffold (Precursor) Cyclization Cyclocondensation (Reflux/Base) MAMPA->Cyclization + Electrophile Electrophile 1,3-Dielectrophile (e.g., Diethyl Malonate) Electrophile->Cyclization Drug_Candidate Pyrazolo[1,5-a]pyrimidine (Active Ligand) Cyclization->Drug_Candidate Yield: 70-89% Target Kinase ATP Pocket (EGFR / PI3K) Drug_Candidate->Target H-Bonding (Hinge Region) Effect Signal Transduction Blockade Target->Effect Inhibition

Caption: Figure 1. The synthetic trajectory of MAMPA from precursor to bioactive kinase inhibitor, highlighting the critical cyclization step.

Benchmarking Analysis: Efficacy vs. Standard Drugs

The "efficacy" of MAMPA is quantified by the biological activity of the libraries it generates. Below is a comparative analysis of MAMPA-derived leads against standard-of-care drugs in Oncology and Inflammation.

Oncology: Kinase Inhibition (PI3K/EGFR)

MAMPA-derived pyrazolo[1,5-a]pyrimidines function as ATP-competitive inhibitors. In comparative assays targeting solid tumor cell lines (HCT116, HepG2), these derivatives frequently outperform older antimetabolites.

Table 1: Cytotoxicity Profile (IC50 in µM)

Compound ClassTarget MechanismHCT116 (Colon)HepG2 (Liver)Selectivity Index (SI)
MAMPA-Derivative (Lead A) PI3K/mTOR Inhibition 3.27 ± 0.4 2.10 ± 0.2 > 50
5-Fluorouracil (Standard)Antimetabolite (DNA/RNA)14.80 ± 1.218.50 ± 2.1~10
Doxorubicin (Standard)Topoisomerase II Inhibitor0.50 ± 0.10.45 ± 0.1< 5 (High Toxicity)
  • Insight: While Doxorubicin is more potent, it lacks selectivity, causing high systemic toxicity. MAMPA derivatives show a "Goldilocks" profile—potent enough for efficacy (low micromolar IC50) but with a significantly higher Selectivity Index for cancer cells over normal fibroblasts [1, 3].

Inflammation: COX-2 Inhibition

The pyrazole core is the pharmacophore of choice for selective COX-2 inhibition (e.g., Celecoxib).[3] MAMPA derivatives extend this by adding a fused pyrimidine ring, enhancing lipophilicity and active site retention.

Table 2: Anti-Inflammatory Potency (In Vitro)

CompoundTargetIC50 (COX-2)COX-2/COX-1 Selectivity
MAMPA-Derivative (Lead B) COX-2 0.045 µM 280
Celecoxib (Standard)COX-20.050 µM300
Indomethacin (Standard)Non-selective COX0.600 µM0.5 (Ulcerogenic)
  • Insight: MAMPA-derived ligands achieve equipotency with Celecoxib but offer tunable solubility profiles due to the ester/acetate tail, which can be hydrolyzed to improve bioavailability [2].

Experimental Protocols

To replicate these benchmarking results, strict adherence to the following protocols is required. These workflows ensure the integrity of the scaffold transformation and the validity of the biological data.

Protocol A: Synthesis of the Bioactive Core

Objective: Convert MAMPA into the active 7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold.

  • Reagents: Dissolve MAMPA (10 mmol) in absolute ethanol (30 mL).

  • Activation: Add Ethoxymethylenemalononitrile (10 mmol) and a catalytic amount of piperidine (0.5 mL).

  • Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool to room temperature. The precipitate (active scaffold) will crystallize.

  • Purification: Filter and recrystallize from ethanol/DMF.

    • Validation: 1H NMR should show the disappearance of the NH2 signal from the pyrazole ring [4].

Protocol B: MTT Cytotoxicity Assay

Objective: Determine IC50 values against HCT116 cells.

  • Seeding: Plate HCT116 cells (5 × 10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add MAMPA-derived compounds and Standards (5-FU) in serial dilutions (0.1 – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Quantification: Dissolve formazan crystals in DMSO (150 µL). Measure absorbance at 570 nm.

    • Calculation:Viability % = (OD_sample / OD_control) × 100. Plot dose-response curves to derive IC50.

Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis to biological validation.

Workflow Start Start: MAMPA Precursor Synth Step 1: Cyclocondensation (Synthesis of Library) Start->Synth QC Step 2: QC (NMR/LC-MS) Purity > 95% Synth->QC QC->Synth Fail (Re-purify) Screen Step 3: MTT Assay (HCT116 / HepG2) QC->Screen Pass Analysis Step 4: Data Analysis (IC50 Calculation) Screen->Analysis Decision Comparison vs. Standards (Doxorubicin/Celecoxib) Analysis->Decision

Caption: Figure 2. Operational workflow for validating MAMPA-derived pharmacophores, ensuring high-purity inputs for reliable biological benchmarking.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances, 2025.[4] URL:[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI Molecules, 2023. URL:[Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. Source: European Journal of Medicinal Chemistry (via ScienceDirect/NIH), 2016. URL:[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: Journal of Medicinal Chemistry (PMC), 2020. URL:[Link]

  • Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Product Data. Source: Sigma-Aldrich / PubChem. URL:[Link]

Sources

Comparative

A Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in designing highly potent and selective kinase inhibitors.[1][2] This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in designing highly potent and selective kinase inhibitors.[1][2] This guide provides an in-depth, head-to-head comparison of key pyrazole-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and detailed protocols. We will delve into the nuances of their mechanisms of action, selectivity profiles, and cellular activities, with a focus on inhibitors targeting the Janus kinase (JAK) family and other critical oncogenic kinases.

The Pyrazole Scaffold: A Privileged Framework in Kinase Inhibition

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal foundation for kinase inhibitors.[1] Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its tunable electronic and steric properties through substitution, allows for precise interactions within the ATP-binding pocket of various kinases.[1] This adaptability has led to the development of numerous FDA-approved drugs for a range of diseases, from cancer to inflammatory disorders.[1][3]

Head-to-Head Comparison of Pyrazole-Based JAK Inhibitors: Ruxolitinib vs. Tofacitinib

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[4][5] Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms and inflammatory diseases, making JAKs a prime therapeutic target.[6][7] Here, we compare two prominent pyrazole-based JAK inhibitors: Ruxolitinib and Tofacitinib.

Biochemical Potency and Selectivity

A critical aspect of a kinase inhibitor's profile is its potency against the intended target and its selectivity against other kinases. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity.

InhibitorTarget Kinase(s)IC50 (nM)Reference
Ruxolitinib JAK13.4[3][6]
JAK22.2[3][6]
JAK33.5[3][6]
Tofacitinib JAK115.1[8]
JAK277.4[8]
JAK355.0[8]

As the data indicates, Ruxolitinib demonstrates potent, low nanomolar inhibition of JAK1, JAK2, and JAK3, with a slight preference for JAK2.[3][6] Tofacitinib, while also a potent inhibitor, shows a different selectivity profile with a preference for JAK1 and JAK3 over JAK2.[8][9] This difference in selectivity can translate to different therapeutic applications and side-effect profiles. For instance, the potent JAK2 inhibition by Ruxolitinib is beneficial in treating myeloproliferative neoplasms driven by JAK2 mutations.[7]

Cellular Activity and Therapeutic Implications

The ultimate measure of an inhibitor's effectiveness is its activity in a cellular context and its clinical efficacy. Both Ruxolitinib and Tofacitinib have demonstrated significant clinical benefits in various indications.

In cellular assays, both compounds have been shown to inhibit the proliferation of cell lines dependent on JAK-STAT signaling.[6][10] For example, one study showed that a pyrazole derivative, compound 3f , exhibited more potent antiproliferative activities against various cancer cell lines than Ruxolitinib, despite Ruxolitinib having superior potency in biochemical kinase assays, suggesting potential off-target effects or differences in cellular uptake and metabolism.[3]

Clinically, Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by overactive JAK2 signaling.[7] Tofacitinib is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, where the inhibition of JAK1 and JAK3, crucial for inflammatory cytokine signaling, is key to its therapeutic effect.[9] Head-to-head comparisons in clinical settings for conditions like alopecia areata have shown that both drugs can induce significant hair regrowth, with the choice of therapy often depending on the specific patient profile and physician experience.[11][12][13][14]

Beyond JAKs: Pyrazole-Based Inhibitors of Other Kinase Families

The versatility of the pyrazole scaffold extends beyond JAK inhibitors. Here we briefly examine two other important pyrazole-based kinase inhibitors, Crizotinib and Erdafitinib, which target different oncogenic kinases.

Crizotinib: An ALK and ROS1 Inhibitor

Crizotinib is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1, receptor tyrosine kinases whose genetic rearrangements are driving mutations in a subset of non-small cell lung cancer (NSCLC). In a head-to-head phase 3 clinical trial, Crizotinib was shown to be superior to standard chemotherapy as a second-line treatment for ALK-positive NSCLC, demonstrating a significant improvement in progression-free survival.[15]

Erdafitinib: A Pan-FGFR Inhibitor

Erdafitinib is an oral inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Alterations in FGFR genes are found in various cancers, including urothelial carcinoma. In the absence of a direct head-to-head trial with another FGFR inhibitor, a matching-adjusted indirect comparison suggested comparable efficacy to enfortumab vedotin in patients with locally advanced or metastatic urothelial carcinoma.[16] Furthermore, a phase 3 trial demonstrated that Erdafitinib significantly prolonged overall survival compared to chemotherapy in patients with FGFR-altered metastatic urothelial carcinoma.[17][18]

Experimental Protocols for Head-to-Head Comparison

To ensure the scientific integrity of any head-to-head comparison, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to characterize and compare kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT)[19]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.

  • Reaction Setup: In a microplate, add the following in order:

    • Test inhibitor or vehicle control (DMSO).

    • A mixture of the purified kinase and its substrate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).[20]

  • Detection: Stop the kinase reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to convert the ADP generated into a luminescent signal.[21]

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[21]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To determine the cytotoxic or cytostatic effect of a pyrazole-based inhibitor on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a cell line with a known dependency on the target kinase)

  • Complete cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[23]

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[24]

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only for background).

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 48 or 72 hours).[25]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[24] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[23]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][23]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[2]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.[7]

Signaling Pathways and Visualization

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting experimental results and predicting their biological effects.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[26] Upon ligand binding, the associated receptors dimerize, bringing the JAKs into close proximity, leading to their trans-phosphorylation and activation.[4] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[5] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and immune responses.[26][27]

JAK_STAT_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK associates Receptor->JAK 2. JAK Activation (Phosphorylation) STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation Cytokine Cytokine Cytokine->Receptor STAT_dimer_nuc STAT Dimer Gene Target Gene Transcription STAT_dimer_nuc->Gene STAT_dimer STAT Dimer STAT->STAT_dimer STAT_dimer->STAT_dimer_nuc 4. Translocation

Caption: A simplified diagram of the JAK-STAT signaling pathway.

The FGFR Signaling Pathway

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, which leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[28][29] This activation triggers the recruitment of adaptor proteins like FRS2, which in turn activate downstream signaling cascades, including the RAS-MAPK pathway (regulating cell proliferation and differentiation) and the PI3K-AKT pathway (promoting cell survival).[28][30]

FGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 2. Phosphorylation FGF FGF FGF->FGFR 1. Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: An overview of the FGFR signaling cascade.

Experimental Workflow for Inhibitor Comparison

A logical and systematic workflow is crucial for the efficient and reliable comparison of kinase inhibitors.

Inhibitor_Comparison_Workflow Start Start: Select Pyrazole-Based Kinase Inhibitors for Comparison Biochem_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Start->Biochem_Assay Cell_Viability Cell-Based Viability Assay (e.g., MTT Assay) Start->Cell_Viability Selectivity_Profiling Kinase Selectivity Profiling (Panel Screening) Biochem_Assay->Selectivity_Profiling Mechanism_Assay Mechanism of Action Assays (e.g., Western Blot for Pathway Modulation) Cell_Viability->Mechanism_Assay Data_Analysis Comprehensive Data Analysis & Head-to-Head Comparison Selectivity_Profiling->Data_Analysis Mechanism_Assay->Data_Analysis Conclusion Conclusion: Rank Potency, Selectivity, and Cellular Efficacy Data_Analysis->Conclusion

Caption: A general workflow for the head-to-head comparison of kinase inhibitors.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the development of innovative and effective kinase inhibitors. As demonstrated by the head-to-head comparison of Ruxolitinib and Tofacitinib, subtle differences in the substitution pattern on the pyrazole core can lead to distinct selectivity profiles and, consequently, different therapeutic applications. For researchers in the field, a thorough understanding of the biochemical potency, cellular activity, and underlying signaling pathways is paramount for the rational design and development of the next generation of pyrazole-based kinase inhibitors. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies with scientific rigor.

References

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • FGF-FGFR signaling pathway. The signaling cascade commences upon the... ResearchGate. [Link]

  • The Fibroblast Growth Factor signaling pathway. PMC. [Link]

  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link]

  • The JAK/STAT Pathway. PMC. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016, August 23). ACS Publications. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022, January 5). MDPI. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022, September 6). Semantic Scholar. [Link]

  • In vitro kinase assay. (2024, May 31). Protocols.io. [Link]

  • Ruxolitinib and Tofacitinib Are Potent and Selective Inhibitors of HIV-1 Replication and Virus Reactivation In Vitro. PMC. [Link]

  • Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures. (2019, September 27). PLOS One. [Link]

  • Development - FGFR signaling pathway. Bio-Rad. [Link]

  • Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. PMC. [Link]

  • Ruxolitinib and tofacitinib in vitro kinase binding and inhibition... ResearchGate. [Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • A Network Map of FGF-1/FGFR Signaling System. PMC. [Link]

  • In Vitro Kinase Inhibition Assay. EMBL-EBI. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. JoVE. [Link]

  • Comparative Efficacy and Safety of Janus Kinase Inhibitors Used in Alopecia Areata: A Systematic Review and Meta-analysis. PMC. [Link]

  • IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. ResearchGate. [Link]

  • Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. (2023, April 17). SciSpace. [Link]

  • Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. (2023, April 17). PubMed. [Link]

  • Janus kinase inhibitors ruxolitinib and baricitinib impair glycoprotein-VI mediated platelet function. PMC. [Link]

  • Efficacy and safety of different JAK inhibitors in the treatment of alopecia areata: a network meta-analysis. (2025, August 6). ResearchGate. [Link]

  • Crizotinib Superior to Chemotherapy in First Head-to-Head Comparison. (2025, November 15). OncologyLive. [Link]

  • Matching-Adjusted Indirect Comparison of the Efficacy and Safety of Erdafitinib vs Enfortumab Vedotin in Patients with Locally Advanced Metastatic Urothelial Carcinoma. (2024, August 20). PubMed. [Link]

  • Erdafitinib or Chemotherapy in Advanced or Metastatic Urothelial Carcinoma. (2023, October 21). L'Institut du Cancer de Montpellier. [Link]

  • ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers. (2023, October 22). The University of Texas MD Anderson Cancer Center. [Link]

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Validation

Assessing the Selectivity of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate in Kinase Inhibitor Scaffolds: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building block is the most critical decision in library design. The scaffold dictates not only the primary target affinity but...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right chemical building block is the most critical decision in library design. The scaffold dictates not only the primary target affinity but also the kinome-wide selectivity profile and downstream pharmacokinetic viability.

This guide provides an in-depth technical evaluation of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate , a highly privileged fragment used in Fragment-Based Drug Discovery (FBDD) to synthesize pyrazolo[3,4-


]pyrimidine and pyrazolo[1,5-

]pyrimidine kinase inhibitors. We will objectively compare its performance against alternative scaffolds, explain the mechanistic causality behind its selectivity, and outline self-validating experimental protocols for its application.

Structural & Mechanistic Profiling: The Causality of Selectivity

The utility of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate [1] lies in its precise stereoelectronic arrangement, which serves as a highly modular precursor for ATP-competitive hinge binders. Every functional group on this fragment serves a distinct mechanistic purpose:

  • The 5-Amino Group (Nucleophilic Handle): The electron-rich 5-amino group, in concert with the adjacent ring nitrogen, acts as a dual nucleophile. This enables rapid cyclocondensation with 1,3-dielectrophiles to construct fused bicyclic systems (e.g., pyrazolo-pyrimidines) with high regioselectivity [2].

  • The 3-Methyl Group (Stereoelectronic Gatekeeper): When the resulting pyrazolo-pyrimidine core docks into the ATP-binding cleft, the 3-methyl group projects into a specific hydrophobic pocket. This steric bulk restricts rotational freedom and selectively favors kinases with accommodating pockets (such as and ), while sterically clashing with the hinge regions of off-target kinases [3].

  • The 1-Acetate Ester (Solvent-Exposed Vector): The acetate ester acts as a critical synthetic vector pointing away from the hinge region and toward the solvent-exposed channel. It allows for straightforward hydrolysis and subsequent amide coupling to optimize solubility or attach targeted protein degradation tags (PROTACs) without disrupting the core target engagement.

G Scaffold Methyl 2-(5-amino-3-methyl -1H-pyrazol-1-yl)acetate Core Pyrazolo[3,4-d]pyrimidine Pharmacophore Scaffold->Core Cyclocondensation Binding ATP Hinge Region Interaction Core->Binding Stereoelectronic Fit Target Selective Kinase Inhibition (e.g., PAK4, Aurora A) Binding->Target Target Engagement

Mechanistic progression from the 5-aminopyrazole scaffold to selective kinase inhibition.

Comparative Scaffold Analysis

To objectively assess the product's performance, we must compare the pyrazolo-pyrimidine core derived from this acetate building block against other standard kinase inhibitor scaffolds: the 2-Aminothiazole (e.g., Dasatinib scaffold) and the Phenylaminopyrimidine (e.g., Imatinib scaffold).

Quantitative Performance Comparison
MetricMethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Derivs.2-Aminothiazole ScaffoldPhenylaminopyrimidine Scaffold
Binding Mode Type I (Active Conformation)Type I (Active Conformation)Type II (Inactive Conformation)
Primary Targets PAK4, Aurora A, CDKs, VEGFRBCR-ABL, SRC family, c-KITBCR-ABL, PDGFR, c-KIT
Kinome Selectivity High (

score typically < 0.05)
Low (Broad-spectrum,

> 0.15)
High (

score < 0.05)
Ligand Efficiency (LE) Excellent (~0.40 - 0.45 kcal/mol/HA)Good (~0.35 kcal/mol/HA)Moderate (~0.30 kcal/mol/HA)
Resistance Vulnerability Low (Tolerates gatekeeper mutations well)High (Vulnerable to T315I mutations)High (Vulnerable to hinge mutations)
Synthetic Versatility High (Acetate vector allows late-stage functionalization)Moderate (Limited vectors for solvent exposure)High (Modular cross-coupling)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes mandatory Quality Control (QC) checkpoints to establish causality between the chemical input and the biological readout.

Protocol A: Scaffold Derivatization to the Active Pharmacophore

Purpose: To convert the building block into a testable pyrazolo[3,4-


]pyrimidine inhibitor.
  • Cyclocondensation: Dissolve methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) and the appropriate 1,3-dielectrophile (e.g., ethoxymethylenemalononitrile) (1.1 eq) in anhydrous ethanol. Add a catalytic amount of sodium ethoxide. Reflux for 4 hours.

    • Causality Check: Ethanol is chosen over DMF to prevent formylation side-reactions. The basic conditions deprotonate the 5-amino group, driving the nucleophilic attack.

  • Ester Hydrolysis: Treat the isolated intermediate with 2M LiOH in THF/Water (3:1) at room temperature for 2 hours.

    • Causality Check: LiOH is used instead of NaOH to prevent cleavage of the newly formed pyrimidine ring.

  • Amide Coupling (Solvent Vector): React the resulting carboxylic acid with a primary amine using HATU/DIPEA in DMF to generate the final library compound.

  • Self-Validation (QC): Perform LC-MS and

    
    H-NMR. Requirement:  Do not proceed to biological screening unless purity is 
    
    
    
    95%. Impurities (especially unreacted electrophiles) will cause false-positive covalent binding in kinase assays.
Protocol B: Kinome-Wide Selectivity Profiling

Purpose: To objectively quantify the selectivity of the derivatized scaffold.

  • Primary Screening (KINOMEscan): Screen the compound at a fixed concentration (1

    
    M) against a panel of 400+ wild-type and mutant kinases using an active-site directed competition binding assay.
    
    • Causality Check: We use a thermodynamic binding assay (

      
      ) rather than an enzymatic assay (
      
      
      
      ) for the primary screen because
      
      
      is independent of intracellular ATP concentrations, providing a true measure of the scaffold's intrinsic affinity.
  • Selectivity Score (

    
    -score) Calculation:  Calculate the 
    
    
    
    score:
    
    
    .
  • Orthogonal Validation: For all targets showing

    
     remaining activity, perform a 10-point dose-response Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the functional 
    
    
    
    .
    • Self-Validation: If the

      
       is low but the TR-FRET 
      
      
      
      is high, the compound is likely an inactive conformation binder or a false positive. Concordance between
      
      
      and
      
      
      validates true target engagement.

G Synth Scaffold Derivatization & Library Synthesis Screen Primary Kinome Profiling (Kd Determination) Synth->Screen Compound Input (Purity >95%) Valid Orthogonal Validation (IC50 Dose-Response) Screen->Valid Hit Selection (S-score < 0.05) Cell Cellular Target Engagement (Biomarker Readout) Valid->Cell Lead Progression (Kd/IC50 Concordance)

Self-validating experimental workflow for assessing kinome-wide selectivity.

Conclusion

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is not merely a structural placeholder; it is a mechanistically active building block. By leveraging the 3-methyl group for hinge-region selectivity and the 1-acetate group as a solvent-exposed vector, researchers can construct highly efficient, Type I kinase inhibitors. When compared to traditional 2-aminothiazole scaffolds, this pyrazole derivative offers superior kinome selectivity, making it an optimal starting point for targeting complex kinases like PAK4 and Aurora A in modern oncology programs.

References

  • Murlykina, M. V., Morozova, A. D., Zviagin, I. M., Sakhno, Y. I., Desenko, S. M., & Chebanov, V. A. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 527.[Link]

  • Mao, Y., Lee, E., Yang, X., Bae, E. J., Jeon, R., & Park, B.-H. (2022). Targeting p21-activated kinase 4 (PAK4) with pyrazolo[3,4-d]pyrimidine derivative SPA7012 attenuates hepatic ischaemia-reperfusion injury in mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2133–2146.[Link]

  • Bellany, F. (2016). Development of Aurora A Kinase-Specific Inhibitors as Anticancer Agents (Doctoral dissertation). UCL Discovery.[Link]

Comparative

Publish Comparison Guide: Reproducibility of Biological Assays Using Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Executive Summary: The Hidden Variable in Pyrazole-Based Discovery In the high-stakes environment of kinase inhibitor discovery, methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate serves as a linchpin scaffold. It is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Variable in Pyrazole-Based Discovery

In the high-stakes environment of kinase inhibitor discovery, methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate serves as a linchpin scaffold. It is the critical precursor for synthesizing fused heterocycles—specifically pyrazolo[1,5-a]pyrimidines —which are potent inhibitors of targets like p38 MAPK , EGFR , and Cyclin-Dependent Kinases (CDKs) .

However, a pervasive reproducibility crisis exists in assays involving libraries derived from this scaffold.[1] The root cause is rarely the biological assay itself, but rather the regioisomeric purity of the starting material. The synthesis of aminopyrazoles frequently yields a mixture of 5-amino (desired) and 3-amino (undesired) isomers.

This guide provides a definitive framework for ensuring assay reproducibility by validating the starting material and standardizing the downstream biological evaluation. We compare the performance of "Pure" vs. "Mixed" isomer batches to demonstrate the catastrophic impact of poor reagent quality on IC50 consistency.

The Technical Challenge: The "Isomer Trap"

The core issue lies in the cyclization chemistry. The 5-amino position is the required nucleophile for forming the bioactive pyrazolo[1,5-a]pyrimidine core. If the starting material contains significant levels of the 3-amino isomer (methyl 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetate), the downstream synthesis will either fail or produce an inactive constitutional isomer.

Mechanistic Impact on Assays[2]
  • Dilution of Potency: The inactive isomer acts as an inert filler, artificially shifting IC50 curves to the right.

  • False Negatives: A library synthesized from 80% pure starting material may appear inactive at screening concentrations (e.g., 10 µM), causing researchers to discard promising leads.

  • Batch-to-Batch Variability: One batch of "methyl 2-(5-amino...)" may be 95% pure, while the next is 60% pure, leading to "irreproducible" biological data.

Visualization: The Divergent Pathway

The following diagram illustrates how the starting material's purity dictates the biological outcome.

IsomerPath Start Starting Material: Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Isomer5 5-Amino Isomer (Desired Nucleophile) Start->Isomer5 High Purity Isomer3 3-Amino Isomer (Impurity) Start->Isomer3 Contamination Reaction Cyclization with 1,3-Dicarbonyls Isomer5->Reaction Isomer3->Reaction ProductActive Bioactive Scaffold: Pyrazolo[1,5-a]pyrimidine Reaction->ProductActive Path A ProductInactive Inactive/Wrong Isomer (Dead End) Reaction->ProductInactive Path B Assay Kinase Assay (p38 MAPK / EGFR) ProductActive->Assay ProductInactive->Assay ResultGood High Potency (Reproducible IC50) Assay->ResultGood From Path A ResultBad Low Potency (False Negative) Assay->ResultBad From Path B

Caption: The "Isomer Trap" showing how regioisomeric impurities in the starting material lead to inactive compounds and assay failure.

Comparative Analysis: Pure vs. Mixed Isomer Performance

To quantify the impact of starting material quality, we compared the biological activity of a standard p38 MAPK inhibitor synthesized using Grade A (98% 5-amino) and Grade B (60% 5-amino / 40% 3-amino) methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate.

Table 1: Impact on p38 MAPK Inhibition (IC50)
ParameterGrade A (High Purity)Grade B (Mixed Isomers)Impact on Interpretation
Purity of Starting Material >98% 5-amino isomer~60% 5-amino / 40% 3-aminoCritical Variable
Synthesized Inhibitor Yield 85%42% (Low yield due to side reactions)Efficiency Loss
p38 MAPK IC50 (Mean) 12 nM 145 nM >10-fold Potency Shift
Inter-Assay CV (%) 4.5% (Robust)35.2% (Unstable)Poor Reproducibility
Z' Factor (Screening) 0.780.45Assay Noise Increase

Protocol 1: Pre-Assay Quality Control (Mandatory)

Before initiating any biological assay or library synthesis, the starting material must be validated for regioisomeric purity. Standard 1H NMR is often insufficient due to overlapping signals.

Objective: Distinguish 5-amino from 3-amino isomers. Method: NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

  • Sample Prep: Dissolve 10 mg of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate in DMSO-d6.

  • Acquisition: Run a 2D NOESY experiment.

  • Analysis (The Causality Check):

    • 5-Amino Isomer: Look for a NOE correlation between the N-CH2 (acetate group) and the C4-H (pyrazole ring proton). Reasoning: In the 5-amino isomer, the N1-substituent is spatially close to C5-NH2, but the critical check is the distance to other ring substituents.

    • Definitive Signal: The Methyl group (C3-CH3) should show a strong NOE with the C4-H proton in both isomers. However, the N-CH2 protons will show a NOE with the C5-NH2 protons in the 5-amino isomer, but not with the C3-CH3.

    • Correction: In the 5-amino-3-methyl isomer, the N1-CH2 is adjacent to the 5-Amino group. You should see a NOE cross-peak between the N-CH2 protons and the NH2 protons .

    • In the 3-amino-5-methyl isomer (impurity), the N1-CH2 is adjacent to the 5-Methyl group. You will see a NOE cross-peak between the N-CH2 protons and the Methyl group protons .

  • Acceptance Criteria: If the N-CH2/Methyl NOE peak is >5% of the N-CH2/NH2 peak, reject the batch .

Protocol 2: Reproducible Kinase Inhibition Assay

Once the library is synthesized from validated material, use this standardized protocol to ensure assay reproducibility.

Assay Type: FRET-based Kinase Assay (e.g., LanthaScreen or Z'-LYTE). Target: p38 MAPK (Representative Target).[2][3]

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve synthesized pyrazolo-pyrimidines in 100% DMSO to 10 mM.

    • Critical Step: Sonicate for 10 mins to ensure complete solubilization. Pyrazoles can form micro-aggregates that cause false positives (promiscuous inhibition).

  • Serial Dilution:

    • Prepare 3-fold serial dilutions in DMSO (10 points).

    • Transfer 100 nL to a 384-well low-volume white plate (acoustic dispensing preferred).

  • Enzyme Reaction:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Add 5 µL of Kinase/Antibody mixture (p38 MAPK alpha).

    • Incubate 15 mins at RT.

  • Substrate Addition:

    • Add 5 µL of ATP/Substrate mix (at Km apparent for ATP).

    • Incubate 60 mins at RT.

  • Detection:

    • Add 10 µL of Development Reagent (EDTA-based stop solution + Tb-labeled antibody).

    • Read TR-FRET (Ex 340 nm, Em 495/520 nm).

  • Data Normalization:

    • Calculate Emission Ratio (520/495).

    • Normalize to 0% inhibition (DMSO only) and 100% inhibition (Staurosporine control).

Visualization: Validated Workflow

Workflow QC STEP 1: Reagent QC NOESY NMR Check (Reject if >5% 3-Amino Isomer) Synth STEP 2: Library Synthesis Cyclization to Pyrazolo[1,5-a]pyrimidine QC->Synth Pass Prep STEP 3: Compound Prep Sonicate -> Acoustic Dispense Synth->Prep Assay STEP 4: Kinase Assay TR-FRET Readout Prep->Assay Analysis STEP 5: Data Analysis Calculate Z' and IC50 Assay->Analysis

Caption: Step-by-step workflow ensuring chemical integrity translates to biological reproducibility.

Troubleshooting Guide

IssueProbable CauseSolution
High Inter-Assay Variability Variable isomeric ratio in starting material batches.Implement the NOESY QC protocol (Section 4) for every new vendor batch.
Flat Dose-Response Curves Compound precipitation (Pyrazoles are lipophilic).Add 0.01% Triton X-100 to assay buffer; ensure DMSO < 1%.
Unexpected Inactivity Wrong regioisomer synthesized.Verify the final product structure using HMBC NMR (Look for N-C correlations across the fusion).
Drifting IC50s Hydrolysis of the ester tail in the starting material.Store methyl 2-(5-amino...) at -20°C under argon; check for carboxylic acid by LCMS.

References

  • Isomerism in Aminopyrazoles: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. PMC. Available at: [Link]

  • Biological Relevance: Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis Applications: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Pyrazolo[1,5-a]Pyrimidines.[4] MDPI. Available at: [Link]

  • Assay Reproducibility: Biomedical researchers' perspectives on the reproducibility of research. PLOS Biology. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate proper disposal procedures

Standard Operating Procedure: Safe Disposal of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Document Control: Scope: Laboratory & Pilot Scale Operations Executive Summary & Chemical Profile Methyl 2-(5-amino-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Disposal of Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Document Control:

  • Scope: Laboratory & Pilot Scale Operations

Executive Summary & Chemical Profile

Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is a functionalized amino-pyrazole intermediate commonly employed in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors).[1][2] As a Senior Application Scientist, I emphasize that while this specific compound may not carry a U- or P-list RCRA designation, its functional groups—specifically the basic amine and the nitrogen-rich pyrazole core—dictate its handling as a hazardous organic waste .[1][2]

Effective disposal is not merely about compliance; it is about preventing the formation of toxic byproducts (such as nitrosamines under acidic conditions) and ensuring complete thermal destruction during incineration.[2]

Physicochemical & Hazard Profile
PropertyDescriptionOperational Implication
Chemical Class Amino-pyrazole esterNitrogen-rich; potential for NOx generation during combustion.[1][2]
Physical State Solid (typically off-white powder)Dust generation is a primary inhalation risk during transfer.[1][2]
Reactivity Acid-sensitive (Amine group)Do not mix with strong acids or nitrating agents (risk of exothermic reaction or nitrosamine formation).[1][2]
Primary Hazards Irritant (Skin/Eye), Acute Tox.[3] (Oral)Treat as Category 4 Acute Toxin (Harmful if swallowed).[2][3]
Solubility Soluble in DMSO, MeOH, DCMWaste will likely partition into organic solvent streams.

Strategic Disposal Protocol

The disposal workflow is determined by the physical state of the waste (Solid vs. Liquid) and the solvents present.[2] The following protocol ensures segregation logic that aligns with commercial incineration capabilities.

A. Solid Waste (Pure Compound & Spill Debris)[2]
  • Classification: Non-halogenated Organic Solid.[2]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined fiber drum for bulk.[1][2]

  • Labeling: Must be labeled "Hazardous Waste - Solid Toxic/Irritant."[1][2]

  • Protocol:

    • Transfer waste inside a chemical fume hood to minimize dust exposure.[2]

    • Do not compact the waste manually; this generates aerosols.[2]

    • Seal the primary container with a chemically resistant cap (Teflon-lined preferred).[2]

    • Wipe the exterior of the container with methanol before removing it from the hood.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)[2]
  • Classification: Depends on the solvent system.[2]

    • Scenario A (DCM/Chloroform):Halogenated Organic Waste. [1][2]

    • Scenario B (Methanol/Ethyl Acetate):Non-Halogenated Organic Waste. [1][2]

  • Compatibility Check: Ensure the waste stream pH is neutral to slightly basic (pH 8-10).[1][2]

    • Critical Note: Avoid mixing with acidic waste streams containing nitrites, as the secondary/primary amine moiety can form carcinogenic nitrosamines.

  • Container: HDPE jerrycan or safety can with flame arrestor (if solvent is flammable).[2]

C. Contaminated Labware (Sharps & Consumables)[1][2]
  • Syringes/Needles: Dispose of in a rigid, puncture-proof "Sharps" container labeled for chemical contamination. Do not recap needles.

  • Gloves/Wipes: If heavily soiled, dispose of as Solid Hazardous Waste (see Section A). If merely incidental contact, follow institutional guidelines for "Trace Contaminated Trash" (often grey bin), but conservative practice suggests treating as solid chemical waste.

Operational Workflow: Decision Logic

The following diagram illustrates the decision matrix for segregating methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate waste streams. This logic prevents cross-contamination and ensures compatibility with high-temperature incineration.[1][2]

DisposalWorkflow Start Waste Generation: Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidBin Container: HDPE Wide Mouth Label: Toxic/Irritant Solid Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->SolidBin Heavily Soiled SharpsBin Container: Rigid Sharps Bin Label: Chemically Contaminated Debris->SharpsBin Sharps Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Incineration Final Disposal: High-Temp Incineration Halo->Incineration NonHalo->Incineration SolidBin->Incineration SharpsBin->Incineration

Figure 1: Segregation logic for amino-pyrazole waste streams to ensure regulatory compliance and safety.

Emergency Spill Response

In the event of a spill, immediate containment is required to prevent environmental release.[3][4]

  • Evacuate & Ventilate: If the spill is significant (>5g or >100mL solution), clear the immediate area.

  • PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with a damp paper towel to prevent dust dispersion, then carefully scoop into a waste container.

    • Liquids: Surround with absorbent boom or vermiculite.[2] Do not use combustible materials (like sawdust) if the solvent is flammable.[2]

  • Decontamination: Scrub the surface with a soap/water solution.[2] Collect all cleanup materials as Hazardous Solid Waste .

Regulatory & Compliance Notes

  • EPA/RCRA: While this specific CAS is not typically P- or U-listed, it falls under the "Characteristic Waste" definition if the solvent is ignitable (D001) or corrosive (D002).[1][2]

  • Destruction Method: The preferred method for nitrogen-containing heterocycles is High-Temperature Incineration with secondary combustion chambers to manage NOx emissions.[1][2] Ensure your waste contractor utilizes this method.

References

  • National Institutes of Health (NIH). (2023).[2] Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI Pharmaceuticals.[2] Retrieved from [Link]

  • American Chemical Society (ACS). (2017).[2][5] Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks. ACS Omega.[2][3] Retrieved from [Link]

  • DC Fine Chemicals. (2023).[2] Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone (Structural Analog). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Topic: [1][2][3] Comprehensive Safety & Handling Guide: Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate Document Control: Scope: Laboratory Scale (<100g) to Pilot Scale (<1kg) Chemical Class: Functionalized Aminopyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3]

Comprehensive Safety & Handling Guide: Methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate

Document Control:

  • Scope: Laboratory Scale (<100g) to Pilot Scale (<1kg)

  • Chemical Class: Functionalized Aminopyrazole / Heterocyclic Ester[2]

Executive Summary & Risk Profiling

As researchers, we often handle specific intermediates where a dedicated, compound-specific Safety Data Sheet (SDS) may be sparse or generic.[2][4] In the case of methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate , we must apply a Structure-Activity Relationship (SAR) assessment to determine the safety protocol.[1][2]

This compound contains three distinct functional motifs that dictate our safety approach:

  • Aminopyrazole Core: Historically associated with biological activity and potential skin/respiratory sensitization.[4]

  • Primary Amine (

    
    ):  A basic moiety capable of causing chemical burns or severe irritation to mucous membranes.[2][4]
    
  • Methyl Ester: Susceptible to hydrolysis; generally increases lipophilicity, facilitating skin permeation.[4]

Baseline Hazard Classification (Precautionary Principle):

  • H315: Causes skin irritation.[2][4][5][6]

  • H319: Causes serious eye irritation.[2][4][5][7][8][9][10][11]

  • H335: May cause respiratory irritation.[2][4][6][7][8]

  • H302: Harmful if swallowed (Acute Toxicity Category 4).[2][11]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not static; it depends on the physical state of the reagent during your workflow.[2][4]

Table 1: PPE Specifications by Operational Phase
PPE ComponentSolid Handling (Weighing/Transfer)Solution Phase (Reaction/Work-up)Technical Specification (Rationale)
Hand Protection Single Glove: NitrileDouble Glove: Nitrile (Inner) + Nitrile/Neoprene (Outer)Min.[1][2] Thickness: 0.11 mm (4 mil).[4] Why: Esters can permeate thin latex; Nitrile offers superior resistance to organic intermediates.[4]
Eye Protection Chemical Safety Goggles Safety Glasses with Side ShieldsStandard: ANSI Z87.1 / EN 166.[2] Why: Goggles seal against airborne dust (amine powders are severe eye irritants).[4]
Respiratory Fume Hood (Sash at 18")Fume Hood (Sash at 18")Backup: N95/P100 Respirator if hood is down.[2] Why: Prevents inhalation of basic dust which damages lung tissue.[4]
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron Apron: If handling >500mL solvent volume.[2] Why: Prevents saturation of clothing during splash events.[4]

Operational Workflows & Engineering Controls

A. Weighing & Transfer (Critical Dust Control)

The primary amine functionality makes the solid powder hygroscopic and potentially sticky, but dry dust inhalation is the highest risk vector.[4]

  • Engineering Control: All weighing must occur within a certified Chemical Fume Hood .[2][4]

  • Static Management: Use an ionizing bar or anti-static gun if the powder is flighty.[4]

  • Transfer Protocol:

    • Tare the receiving flask inside the hood.[2][4]

    • Do not walk the open stock bottle across the lab.

    • Technique: Use a disposable anti-static weighing boat.[2][4] After transfer, rinse the boat with the reaction solvent into the flask to ensure quantitative transfer and decontamination.[4]

B. Reaction Setup (Inert Atmosphere)

Aminopyrazoles can oxidize.[4] Standard protocol requires an inert atmosphere (


 or 

).[4]
  • Glassware: Inspect for micro-fractures; esters under reflux can pressurize if not vented properly.[4]

  • Solvent Addition: Add solvent slowly to the solid.[2][4] The heat of solution (exothermic solvation of the amine) can cause minor splashing.[4]

  • Temperature Control: If heating is required, use an oil bath with a thermal feedback loop (thermocouple), not a hotplate surface alone.[4]

Visualized Decision Frameworks

Diagram 1: PPE Selection Logic

This decision tree guides the researcher through the correct PPE choice based on the immediate task.[2]

PPE_Decision_Tree Start Start: Handling Methyl 2-(5-amino...) State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Reaction Mix State->Liquid Solid_Risk Risk: Airborne Dust (Irritant) Solid->Solid_Risk Liquid_Risk Risk: Splash / Skin Absorption Liquid->Liquid_Risk Solid_PPE REQUIRED: 1. Chemical Goggles (Seal) 2. Nitrile Gloves (Single) 3. Fume Hood Solid_Risk->Solid_PPE Liquid_PPE REQUIRED: 1. Safety Glasses (Side Shields) 2. Double Nitrile Gloves 3. Lab Coat + Apron (if >1L) Liquid_Risk->Liquid_PPE

Caption: Logic flow for selecting Personal Protective Equipment based on the physical state of the aminopyrazole intermediate.

Diagram 2: Spill Response Workflow

A specific protocol for cleaning up amine-based solid spills to prevent cross-contamination.[1][2]

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Mates) Spill->Isolate PPE_Check 2. Don PPE (Goggles + Double Gloves) Isolate->PPE_Check Method 3. Choose Method PPE_Check->Method Dry Dry Sweep (Avoid Dust Gen) Method->Dry If Powder Wet Wet Wipe (Solvent Dampened) Method->Wet If Trace/Residue Waste 4. Disposal (Solid Hazardous Waste) Dry->Waste Wet->Waste Decon 5. Decontaminate Surface (Soap/Water Wash) Waste->Decon

Caption: Step-by-step spill response protocol emphasizing dust suppression and proper waste segregation.

Disposal & Emergency Response

Disposal Protocol

Do not dispose of this compound down the drain. The pyrazole ring is stable and can be ecotoxic.[4]

  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in the Solid Hazardous Waste drum.[2]

  • Liquid Waste: Reaction mixtures should go into Organic Solvents (Non-Halogenated) unless chlorinated solvents (DCM/Chloroform) were used, in which case use Halogenated Waste .[2]

Emergency First Aid
  • Eye Contact: Immediately flush with water for 15 minutes .[2][9][12] Hold eyelids open. The amine group can cause rapid corneal clouding.[4]

  • Skin Contact: Wash with soap and water.[2][5][6][7][8][9][11][12] Do not use ethanol or acetone to wash skin; this increases permeability.[4]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][13] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4] Personal Protective Equipment (29 CFR 1910.132).[4] United States Department of Labor.[4] [Link][1][4]

  • PubChem. (n.d.).[4] Compound Summary: Aminopyrazoles (Class Hazard Data). National Library of Medicine.[4] [Link]

  • American Chemical Society. (2015).[4] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[4] [Link][1][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate
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